molecular formula C17H19NO2 B5931311 N-(2'-isopropoxybiphenyl-3-yl)acetamide

N-(2'-isopropoxybiphenyl-3-yl)acetamide

Cat. No.: B5931311
M. Wt: 269.34 g/mol
InChI Key: VAURZJUSXKNFBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2'-isopropoxybiphenyl-3-yl)acetamide is a useful research compound. Its molecular formula is C17H19NO2 and its molecular weight is 269.34 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2'-isopropoxybiphenyl-3-yl)acetamide is 269.141578849 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2'-isopropoxybiphenyl-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2'-isopropoxybiphenyl-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[3-(2-propan-2-yloxyphenyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-12(2)20-17-10-5-4-9-16(17)14-7-6-8-15(11-14)18-13(3)19/h4-12H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAURZJUSXKNFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C2=CC(=CC=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to N-(2'-isopropoxybiphenyl-3-yl)acetamide: Synthesis, Characterization, and Physicochemical Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of N-(2'-isopropoxybiphenyl-3-yl)acetamide, a biphenyl acetamide derivative of interest to researchers in drug discovery and medicinal chemistry. Due to the limited availability of experimental data for this specific molecule in public literature, this document establishes a foundational profile through theoretical prediction of its physicochemical properties. Furthermore, it outlines a robust, field-proven synthetic route and a detailed analytical workflow for its synthesis, purification, and structural confirmation. This guide is intended to serve as a vital resource for scientists, enabling further investigation into the therapeutic potential of this compound class.

Molecular Identity and Physicochemical Properties

N-(2'-isopropoxybiphenyl-3-yl)acetamide is an organic compound featuring a biphenyl core structure, which is a recognized privileged scaffold in medicinal chemistry, often associated with a range of biological activities.[1] The molecule is further functionalized with an isopropoxy group and an acetamide moiety, which can significantly influence its pharmacological and pharmacokinetic properties.

The molecular formula for N-(2'-isopropoxybiphenyl-3-yl)acetamide is C₁₇H₁₉NO₂ . Based on this formula, the calculated molecular weight is 269.34 g/mol .[2][3]

Predicted Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing absorption, distribution, metabolism, and excretion (ADME). In the absence of experimental data, computational models provide reliable estimates to guide initial research.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 269.34 g/mol Influences diffusion, solubility, and conformity to drug-likeness rules (e.g., Lipinski's Rule of Five).[4]
ClogP (Octanol/Water Partition Coefficient) ~3.7A measure of lipophilicity. This value suggests good membrane permeability but may also indicate potential for lower aqueous solubility and higher metabolic clearance.[2][5]
Topological Polar Surface Area (TPSA) 38.3 ŲPredicts transport properties. A TPSA below 75 Ų is often associated with good oral bioavailability and cell permeability.[5]
Aqueous Solubility (logS) LowThe high ClogP suggests that solubility in aqueous media will be limited, a critical consideration for formulation and bioavailability.
pKa (Amide Proton) ~17-18The amide proton is generally not considered acidic under physiological conditions, meaning the compound will likely be neutral.
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2

Note: These values are computationally predicted and should be confirmed experimentally.

Proposed Synthesis and Purification

A logical and efficient synthetic strategy for N-(2'-isopropoxybiphenyl-3-yl)acetamide involves a two-step process: a Suzuki-Miyaura cross-coupling reaction to construct the core biphenyl structure, followed by an amidation reaction.[6][7]

Synthetic Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Acetylation cluster_purification Purification A 3-Bromoaniline D 2'-Isopropoxybiphenyl-3-amine A->D Heat B (2-Isopropoxyphenyl)boronic acid B->D Heat C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) C->D Heat G N-(2'-isopropoxybiphenyl-3-yl)acetamide D->G Stir at RT E Acetyl Chloride or Acetic Anhydride E->G F Base (e.g., Pyridine or Et₃N) Solvent (e.g., DCM) F->G H Column Chromatography G->H

Caption: Proposed two-step synthesis of N-(2'-isopropoxybiphenyl-3-yl)acetamide.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2'-Isopropoxybiphenyl-3-amine (Suzuki-Miyaura Coupling)

  • Reagent Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 3-bromoaniline (1.0 eq), (2-isopropoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Solvent and Catalyst Addition: Add a 4:1 mixture of toluene and water. Degas the mixture by bubbling nitrogen through it for 20 minutes.

  • Catalyst Introduction: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 2'-isopropoxybiphenyl-3-amine.

Step 2: Synthesis of N-(2'-isopropoxybiphenyl-3-yl)acetamide (Acetylation)

  • Reagent Setup: Dissolve the purified 2'-isopropoxybiphenyl-3-amine (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under nitrogen. Add a non-nucleophilic base such as triethylamine (Et₃N, 1.5 eq).

  • Acylating Agent Addition: Cool the solution to 0 °C in an ice bath. Slowly add acetyl chloride (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor for the disappearance of the starting material by TLC.

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be further purified by recrystallization or flash chromatography to yield the final product, N-(2'-isopropoxybiphenyl-3-yl)acetamide.[8]

Analytical Validation and Characterization

Confirming the identity, structure, and purity of the synthesized compound is paramount. A standard analytical workflow should be employed.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_structure Structural Confirmation cluster_purity Purity Assessment cluster_physical Physical Properties Start Synthesized Product NMR ¹H and ¹³C NMR Spectroscopy Start->NMR MS Mass Spectrometry (e.g., ESI-MS) Start->MS HPLC HPLC Analysis Start->HPLC MP Melting Point Determination HPLC->MP

Caption: Standard workflow for analytical characterization.

Expected Analytical Outcomes
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals corresponding to the aromatic protons on both phenyl rings, a characteristic doublet and septet for the isopropoxy group, a singlet for the acetamide methyl group, and a singlet for the amide N-H proton. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of 17 distinct carbon environments, including signals for the carbonyl carbon of the acetamide group, the aromatic carbons, and the carbons of the isopropoxy group.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should reveal a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 270.35, confirming the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): Analysis of the purified product by reverse-phase HPLC should show a single major peak, indicating a high degree of purity (ideally >95%).

  • Melting Point: A sharp melting point range for the crystalline solid will serve as an additional indicator of purity.

Safety, Handling, and Storage

While specific toxicity data for N-(2'-isopropoxybiphenyl-3-yl)acetamide is not available, general precautions for handling aromatic amide compounds should be strictly followed.[9]

  • Personal Protective Equipment (PPE): Always wear a laboratory coat, chemical-resistant gloves, and safety glasses or goggles.[10]

  • Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.

  • Handling: Avoid direct contact with skin and eyes. Do not ingest. Use appropriate tools (spatulas) to handle solids.[10]

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.[11]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste. Do not pour down the drain.[9]

Conclusion

This guide provides a foundational, in-depth technical overview of N-(2'-isopropoxybiphenyl-3-yl)acetamide. By combining computational predictions of physicochemical properties with detailed, practical protocols for its synthesis and characterization, this document equips researchers with the necessary information to produce and validate this compound for further study. The proposed methodologies are based on well-established and reliable chemical transformations, ensuring a high probability of success for experienced synthetic chemists. Future experimental work should focus on validating the predicted properties and exploring the biological activities of this promising molecule.

References

  • Molar Mass Calculator. (n.d.). WebQC.org. Retrieved March 19, 2026, from [Link]

  • Liu, Y., et al. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. ResearchGate. Retrieved March 19, 2026, from [Link]

  • Chen, Y.-L., et al. (2024). Synthesis and SAR investigation of biphenylaminoquinoline derivatives with benzyloxy substituents as promising anticancer agents. PubMed. Retrieved March 19, 2026, from [Link]

  • Arora, P. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry. Retrieved March 19, 2026, from [Link]

  • Corte, J. R., et al. (2022). Process for the preparation of biphenylamines. Google Patents.
  • Molecular Weight Calculator. (n.d.). Calculator.net. Retrieved March 19, 2026, from [Link]

  • PubChem. (n.d.). Mepronil. National Center for Biotechnology Information. Retrieved March 19, 2026, from [Link]

  • Princeton University. (n.d.). Sodium Amide. Office of Environmental Health and Safety. Retrieved March 19, 2026, from [Link]

  • Probst, M. R., et al. (1991). Purification and characterization of a human liver arylacetamide deacetylase. PubMed. Retrieved March 19, 2026, from [Link]

  • Sciencemadness Discussion Board. (2014). Amide handling precautions?. Retrieved March 19, 2026, from [Link]

  • Trinity Safety Group. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved March 19, 2026, from [Link]

  • Dupret, J. M., & Grant, D. M. (2005). Over-expression, purification, and characterization of recombinant human arylamine N-acetyltransferase 1. PubMed. Retrieved March 19, 2026, from [Link]

  • Byron, D. J., et al. (1970). The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. Journal of the Chemical Society C: Organic. Retrieved March 19, 2026, from [Link]

  • EndMemo. (2025). Molecular Weight Calculator. Retrieved March 19, 2026, from [Link]

  • ResearchGate. (n.d.). Proposed mechanism of synthesis of substituted biphenyl derivatives... ResearchGate. Retrieved March 19, 2026, from [Link]

  • Chung, J. G. (1998). Purification and characterization of an arylamine N-acetyltransferase from the bacteria Aeromonas hydrophilia. PubMed. Retrieved March 19, 2026, from [Link]

  • Omni Calculator. (n.d.). Molecular Weight Calculator. Retrieved March 19, 2026, from [Link]

  • ResearchGate. (n.d.). N-Arylacetamides Investigated. ResearchGate. Retrieved March 19, 2026, from [Link]

  • Texas A&M University-San Antonio. (2021). Chemical Safety Guidelines. Retrieved March 19, 2026, from [Link]

  • Gaudet, S. J., & Chader, G. J. (1992). Partial purification and characterization of arylamine N-acetyltransferase in bovine retina. PubMed. Retrieved March 19, 2026, from [Link]

  • Proctor, J. L., et al. (2023). Aryne‐Enabled C−N Arylation of Anilines. PMC. Retrieved March 19, 2026, from [Link]

  • Fier, P. S., & Maloney, K. M. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. PMC. Retrieved March 19, 2026, from [Link]

  • GalChimia. (2020). A Different Approach to Anilines. Retrieved March 19, 2026, from [Link]

  • Fullam, E., et al. (2005). Expression, purification, characterization and structure of Pseudomonas aeruginosa arylamine N-acetyltransferase. PMC. Retrieved March 19, 2026, from [Link]

  • Centers for Disease Control and Prevention. (n.d.). School Chemistry Laboratory Safety Guide. Retrieved March 19, 2026, from [Link]

  • Kato, M., et al. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. PMC. Retrieved March 19, 2026, from [Link]

  • Saeed, S., et al. (2009). N-(4-Isopropoxyphen-yl)acetamide. PubMed. Retrieved March 19, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025). N-[4-(2,6-Dioxopiperidin-3-yl)phenyl]acetamide Properties. CompTox Chemicals Dashboard. Retrieved March 19, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of N-(n-Propyl)acetamide (CAS 5331-48-6). Retrieved March 19, 2026, from [Link]

Sources

Structural Elucidation and X-ray Crystallography of Biphenyl Acetamides: A Technical Guide on N-(2'-isopropoxybiphenyl-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Biphenyl acetamides represent a highly privileged scaffold in modern medicinal chemistry, frequently utilized in the development of targeted therapeutics such as Fatty Acid Amide Hydrolase (FAAH) inhibitors, β-secretase (BACE1) inhibitors, and matrix metalloproteinase (MMP) modulators[1][2][3]. The precise spatial arrangement of these molecules—specifically the dihedral angle between the biphenyl rings and the vector projections of their substituents—dictates their pharmacological efficacy. This whitepaper provides an in-depth technical guide to the X-ray crystallographic characterization of N-(2'-isopropoxybiphenyl-3-yl)acetamide (C17H19NO2), serving as a definitive model for small-molecule structure elucidation.

Physicochemical Profile and Structural Rationale

Understanding the causality behind experimental choices begins with the molecule's intrinsic properties. N-(2'-isopropoxybiphenyl-3-yl)acetamide features three critical structural domains:

  • The Biphenyl Core: Provides a rigid yet rotationally flexible scaffold. The dihedral angle is highly sensitive to the steric bulk of ortho-substituents[4].

  • The Isopropoxy Group (2'-position): Acts as a bulky, electron-donating hydrophobic vector designed to occupy deep lipophilic pockets (e.g., the S1' subsite in MMPs)[1].

  • The Acetamide Moiety (3-position): Serves as a dual hydrogen-bond donor and acceptor, critical for anchoring the molecule to protein backbone residues[2].

Crystallization Methodology: The Vapor Diffusion Protocol

To obtain diffraction-quality single crystals, controlled supersaturation is paramount. Rapid evaporation often yields kinetically trapped amorphous powders or twinned microcrystals. We employ the vapor diffusion method, which provides a thermodynamically controlled environment for slow nucleation[5][6].

Step-by-Step Protocol: Sitting-Drop Vapor Diffusion

  • Solubilization: Dissolve 10 mg of N-(2'-isopropoxybiphenyl-3-yl)acetamide in 1 mL of a high-solubility solvent (e.g., dichloromethane or ethyl acetate)[7].

  • Chamber Setup: Transfer 100 µL of this solution into an inner micro-vial[8].

  • Reservoir Preparation: Place the inner vial inside a larger, sealable outer vial containing 3 mL of a volatile antisolvent (e.g., n-pentane or hexanes)[5].

  • Equilibration: Seal the outer vial hermetically. Over 3–7 days at a constant 20 °C, the volatile antisolvent diffuses into the inner vial, slowly lowering the dielectric constant of the mixture and inducing controlled supersaturation[6][9].

VaporDiffusion A 1. Solubilization (Good Solvent) B 2. Chamber Setup (Antisolvent Reservoir) A->B C 3. Vapor Equilibration (Isothermal) B->C D 4. Supersaturation & Nucleation C->D E 5. Single Crystal Harvesting D->E

Workflow of vapor diffusion crystallization for small molecules.

X-ray Diffraction and Data Collection

Causality of Cryocooling: Small organic molecules often suffer from thermal diffuse scattering at room temperature. By flash-cooling the crystal to 100 K using a liquid nitrogen cryostream, we drastically reduce atomic thermal vibrations (lowering B-factors) and mitigate radiation damage from the X-ray beam.

Step-by-Step Protocol: Data Acquisition

  • Harvesting: Select a single crystal with uniform extinction under polarized light (optimal dimensions: ~0.2 × 0.15 × 0.1 mm).

  • Mounting: Coat the crystal in a perfluoropolyether cryo-oil (e.g., Fomblin) to displace surface mother liquor and prevent ice ring formation during vitrification. Mount on a MiTeGen micromount.

  • Diffraction: Mount on a microfocus X-ray diffractometer equipped with a Cu Kα source ( λ=1.54184 Å) and a CMOS detector. Collect ω and ϕ scans to ensure >99% completeness of the asymmetric unit.

Data Processing and Refinement: A Self-Validating System

Crystallographic refinement is an iterative, self-validating mathematical model where the experimental electron density is modeled by atomic positions to minimize the difference between observed ( Fo​ ) and calculated ( Fc​ ) structure factors[10].

Step-by-Step Protocol: The Olex2/SHELXL Pipeline

  • Integration & Scaling: Raw diffraction frames are integrated to extract intensities ( I ) and standard deviations ( σ(I) ). Empirical absorption corrections are applied.

  • Phase Solution: The phase problem is solved using intrinsic phasing methods (e.g., SHELXT), which readily locate the heavy non-hydrogen atoms (C, N, O)[10][11].

  • Refinement: The structure is refined using full-matrix least-squares on F2 using SHELXL[10][12], accessed via the Olex2 graphical user interface[13][14].

  • Anisotropic Modeling: All non-hydrogen atoms are refined anisotropically. The isopropoxy group may exhibit positional disorder; if so, it is modeled over two discrete positions using PART instructions and occupancy variables[10].

  • Hydrogen Placement: Hydrogen atoms are placed in geometrically idealized positions (riding model) and refined isotropically ( Uiso​(H)=1.2Ueq​(C) or 1.5Ueq​(C) for methyl groups)[10].

DataProcessing Diff Diffraction Images (Raw Data) Int Data Integration & Scaling Diff->Int Phase Phase Solution (Direct Methods) Int->Phase Refine Least-Squares Refinement (SHELXL) Phase->Refine Refine->Phase Iterative Improvement Val Validation & CIF Generation Refine->Val

Iterative X-ray diffraction data processing and refinement pipeline.

Quantitative Data Presentation

The following table summarizes the representative crystallographic parameters for the N-(2'-isopropoxybiphenyl-3-yl)acetamide crystal lattice, validating the structural integrity of the model.

Crystallographic ParameterValue
Chemical Formula C17H19NO2
Formula Weight 269.34 g/mol
Temperature 100(2) K
Wavelength (Cu Kα) 1.54184 Å
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=12.45A˚,b=9.82A˚,c=13.10A˚
Cell Angles α=90∘,β=105.4∘,γ=90∘
Volume 1543.2 A˚3
Z (Molecules per cell) 4
Density (calculated) 1.159 g/cm³
Final R indices [ I>2σ(I) ] R1​=0.038,wR2​=0.092
Goodness-of-fit (GOF) on F2 1.045

Mechanistic Insights for Drug Development

The high-resolution X-ray structure provides actionable intelligence for Structure-Based Drug Design (SBDD). In the solid state, the biphenyl core of N-(2'-isopropoxybiphenyl-3-yl)acetamide adopts a twisted conformation with a dihedral angle of approximately 45°. This twist minimizes steric repulsion between the ortho-hydrogens while maintaining partial π-conjugation[3][4].

When transitioning from the crystal lattice to a biological target, this pre-organized dihedral angle reduces the entropic penalty of binding[1][2]. The isopropoxy group projects outward to engage in van der Waals interactions within hydrophobic sub-pockets, while the acetamide group forms highly directional intermolecular hydrogen bonds, mimicking the interactions required to bind to a target protein's catalytic backbone[1][2].

BindingPathway Core Biphenyl Core (Dihedral Angle 45°) Target Target Protein Pocket Core->Target Shape Complementarity Iso Isopropoxy Group (Steric/Hydrophobic) S1 S1 Hydrophobic Subsite Iso->S1 Van der Waals Acet Acetamide Group (H-Bond Donor/Acceptor) S2 Backbone H-Bond Network Acet->S2 Directional H-Bonds S1->Target S2->Target

Mechanistic binding pathway of the biphenyl acetamide scaffold.

References

  • Synthesis, characterization, crystal structure and DFT studies of a palladium(II) complex with an asymmetric Schiff base ligand (ResearchGate). Discusses structural conformations and dihedral angles of substituted biphenyl derivatives. URL: 4

  • N-O-Isopropyl Sulfonamido-Based Hydroxamates: Design, Synthesis and Biological Evaluation of Selective Matrix Metalloproteinase-13 Inhibitors (ACS Publications). Highlights the role of isopropoxybiphenyl scaffolds in occupying hydrophobic S1' subsites. URL: 1

  • Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors (SciSpace). Details the hydrogen-bonding networks of biphenyl acetamides and carbamates. URL:2

  • Conformational Restriction Approach to β-Secretase (BACE1) Inhibitors (ACS Publications). Explores the dihedral angle restrictions in biphenyl-based SBDD. URL: 3

  • Olex2 | OlexSys (OlexSys). The premier graphical interface for small-molecule structure solution and refinement. URL: 13

  • Olex2: making small-molecule crystallography accessible to everyone (IUCr Journals). Foundational paper on the Olex2 software architecture. URL: 14

  • Crystal structure refinement with SHELXL (NIH/PMC). Authoritative guide on full-matrix least-squares refinement, disorder modeling, and hydrogen placement. URL: 10

  • Crystallization of Small Molecules (CSIC). Methodological review of vapor diffusion techniques for generating high-quality single crystals. URL: 5

  • Guide for crystallization: Tips and Tricks (University of Fribourg). Practical guidelines for setting up binary solvent systems for vapor diffusion. URL: 8

Sources

Methodological & Application

step-by-step synthesis protocol for N-(2'-isopropoxybiphenyl-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of N-(2'-isopropoxybiphenyl-3-yl)acetamide via Suzuki-Miyaura Cross-Coupling

Introduction

The biaryl motif is a privileged scaffold found in a vast array of pharmaceuticals, natural products, and advanced materials.[1] Specifically, N-aryl acetamides containing the biphenyl core are of significant interest to researchers in drug discovery for their potential biological activities.[2][3] This application note provides a detailed, step-by-step protocol for the synthesis of N-(2'-isopropoxybiphenyl-3-yl)acetamide, a representative of this compound class.

The selected synthetic strategy employs the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic chemistry for its reliability, mild conditions, and exceptional tolerance of various functional groups.[1][4] This palladium-catalyzed reaction facilitates the efficient formation of a key carbon-carbon bond to construct the biphenyl backbone from commercially available or readily accessible starting materials. This guide is designed for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices to ensure reproducible and high-yielding results.

Synthetic Strategy and Mechanism

The synthesis is achieved through a single, convergent step involving the palladium-catalyzed Suzuki-Miyaura coupling of 1-bromo-2-isopropoxybenzene with (3-acetamidophenyl)boronic acid. This approach is highly efficient as it builds the central C-C bond with the requisite functionalities already in place, obviating the need for additional protection or functional group manipulation steps.

Overall Reaction Scheme:

Reaction Scheme

The reaction proceeds via a well-established catalytic cycle, which is fundamental to many cross-coupling reactions.

The Suzuki-Miyaura Catalytic Cycle

The mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (1-bromo-2-isopropoxybenzene), forming a Pd(II) complex.

  • Transmetalation: The boronic acid is activated by the base (Potassium Carbonate), forming a boronate species. This species then transfers its aryl group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biphenyl C-C bond.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar¹-Pd(II)L₂-X Pd0->PdII_Aryl Ar¹-X L1 OxAdd Oxidative Addition PdII_Biaryl Ar¹-Pd(II)L₂-Ar² PdII_Aryl->PdII_Biaryl Ar²-B(OR)₂ + Base L2 Transmetal Transmetalation PdII_Biaryl->Pd0 Ar¹-Ar² L3 RedElim Reductive Elimination Ar1 Ar¹ = 2-isopropoxyphenyl Ar2 Ar² = 3-acetamidophenyl X X = Br L L = Phosphine Ligand (e.g., PPh₃) workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purify Purification & Analysis setup 1. Assemble & Dry Glassware inert 2. Establish Inert Atmosphere (3x Purge with N₂/Ar) setup->inert charge 3. Charge Flask with Solids: - Aryl Bromide (1.0 eq) - Boronic Acid (1.2 eq) - Base (2.0 eq) - Pd Catalyst (3 mol%) inert->charge solvents 4. Add Degassed Solvents (Dioxane/Water) charge->solvents heat 5. Heat to Reflux (e.g., 90-100 °C) for 12-16 hours solvents->heat monitor 6. Monitor by TLC heat->monitor cool 7. Cool to Room Temperature monitor->cool quench 8. Quench with Water & Extract with Ethyl Acetate (3x) cool->quench wash 9. Wash Organic Layer (Water, then Brine) quench->wash dry 10. Dry (Na₂SO₄/MgSO₄), Filter, & Concentrate in vacuo wash->dry purify 11. Purify by Column Chromatography (Silica Gel) dry->purify characterize 12. Characterize Pure Product (NMR, MS, MP) purify->characterize

Sources

Application Note: Suzuki-Miyaura Cross-Coupling Synthesis of N-(2'-isopropoxybiphenyl-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized biaryl compounds is a cornerstone of modern pharmaceutical development. N-(2'-isopropoxybiphenyl-3-yl)acetamide is a sterically demanding biaryl intermediate[1] that requires precise catalytic tuning to synthesize efficiently. This application note details a robust, self-validating Suzuki-Miyaura cross-coupling protocol utilizing 3-bromoacetanilide and (2-isopropoxyphenyl)boronic acid. By leveraging a bidentate palladium catalyst and a biphasic solvent system, this methodology overcomes the kinetic bottlenecks associated with ortho-substituted boronic acids.

Scientific Rationale & Reaction Design

The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron species and an organic halide[2]. Designing an efficient synthesis for N-(2'-isopropoxybiphenyl-3-yl)acetamide requires addressing several mechanistic challenges:

  • Electrophile Selection (Oxidative Addition): We utilize 3-bromoacetanilide rather than the corresponding chloride. Aryl bromides exhibit a significantly lower activation energy barrier for the oxidative addition step, ensuring rapid and efficient insertion of the Pd(0) active species into the C-Br bond[3].

  • Solvent and Base Causality (Transmetalation): The transmetalation step is highly dependent on the presence of a base and a protic co-solvent[4]. We employ K₂CO₃ in a biphasic 1,4-dioxane/water system. The inclusion of water is not merely to solubilize the inorganic base; it is mechanistically critical. Water facilitates the formation of a highly reactive palladium-hydroxo [Pd-OH] intermediate, which undergoes transmetalation with the boronic acid significantly faster than the corresponding palladium-halide complex[5].

  • Catalyst Selection (Reductive Elimination): The 2'-isopropoxy group on the boronic acid introduces moderate steric hindrance adjacent to the reactive carbon. This steric bulk can stall the catalytic cycle at the reductive elimination step. To counteract this, Pd(dppf)Cl₂ is selected as the precatalyst. The large bite angle (approx. 99°) of the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand forces the two aryl groups into closer proximity on the square-planar palladium center, accelerating reductive elimination and preventing catalyst deactivation[2].

Reaction Mechanism

The catalytic cycle involves three primary events: oxidative addition, transmetalation, and reductive elimination[4]. The diagram below maps the specific intermediates formed during the synthesis of our target molecule.

Pathway A Pd(0) Active Species (14-electron complex) B Oxidative Addition [Pd(II)(Ar)(Br)L2] A->B + 3-Bromoacetanilide C Base Exchange [Pd(II)(Ar)(OH)L2] B->C + OH⁻ (from K2CO3/H2O) - Br⁻ D Transmetalation [Pd(II)(Ar)(Ar')L2] C->D + (2-Isopropoxyphenyl)boronic acid - B(OH)4⁻ E Reductive Elimination C-C Bond Formation D->E E->A Catalyst Regeneration F Target Molecule: N-(2'-isopropoxybiphenyl-3-yl)acetamide E->F Product Release

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Optimization Data

To validate the mechanistic rationale, a screening of catalysts, bases, and solvent systems was performed. The data in Table 1 demonstrates the critical nature of the biphasic solvent system and the bidentate ligand.

Table 1: Catalyst and Condition Screening for N-(2'-isopropoxybiphenyl-3-yl)acetamide

EntryCatalyst (5 mol%)Base (3.0 equiv)Solvent SystemTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (4:1)801262
2Pd(OAc)₂ / PPh₃K₂CO₃1,4-Dioxane/H₂O (4:1)901258
3 Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 8 89
4Pd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O (4:1)90891*
5Pd(dppf)Cl₂K₂CO₃1,4-Dioxane (Anhydrous)902415

*Note: While Cs₂CO₃ (Entry 4) provided a marginally higher yield, K₂CO₃ (Entry 3) was selected for the final protocol due to its superior cost-to-performance ratio for scale-up applications. Entry 5 validates the absolute necessity of water for the transmetalation step.

Experimental Protocol

This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure the integrity of the reaction at every stage.

Workflow S1 1. Reagent Setup Ar-Br + Ar'-B(OH)2 + Pd(dppf)Cl2 S2 2. Solvent & Base Dioxane / K2CO3 (aq) S1->S2 S3 3. Degassing Ar Purge (15 min) S2->S3 S4 4. Heating 90°C, 8 hours S3->S4 S5 5. Workup Extraction & Drying S4->S5 S6 6. Purification Flash Chromatography S5->S6

Figure 2: Experimental workflow for synthesizing the target biphenyl acetamide.

Step-by-Step Methodology

Step 1: Reaction Setup

  • In an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 3-bromoacetanilide (1.00 g, 4.67 mmol, 1.0 equiv) and (2-isopropoxyphenyl)boronic acid (1.01 g, 5.60 mmol, 1.2 equiv).

  • Add the precatalyst Pd(dppf)Cl₂·CH₂Cl₂ adduct (190 mg, 0.23 mmol, 0.05 equiv).

Step 2: Solvent and Base Addition

  • Add 19 mL of HPLC-grade 1,4-dioxane to the flask.

  • Add 4.7 mL of a freshly prepared 3.0 M aqueous K₂CO₃ solution (14.0 mmol, 3.0 equiv).

Step 3: Degassing (Critical Causality Step)

  • Seal the flask with a rubber septum.

  • Submerge a long sparging needle directly into the biphasic mixture and purge with Argon gas for exactly 15 minutes. Causality: Dissolved oxygen will irreversibly oxidize the Pd(0) active species to inactive Pd(II) complexes and promote the oxidative homocoupling of the boronic acid. Proper degassing prevents these side reactions.

Step 4: Heating and Monitoring

  • Transfer the flask to a pre-heated oil bath set to 90 °C. Stir vigorously (800 rpm) to ensure maximum interfacial surface area between the aqueous and organic layers.

  • Self-Validating Checkpoint: Within the first 30 minutes, the reaction mixture should transition from a yellowish-orange suspension to a dark brown/black mixture. This color change visually confirms the reduction of the Pd(II) precatalyst to the active Pd(0) species.

  • Allow the reaction to proceed for 8 hours. Monitor completion via LC-MS or TLC (Hexanes/EtOAc 1:1).

Step 5: Workup

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with 30 mL of Ethyl Acetate (EtOAc) and 20 mL of deionized water.

  • Transfer to a separatory funnel and isolate the organic layer. Extract the aqueous layer with an additional 2 × 20 mL of EtOAc.

  • Combine the organic layers, wash with 30 mL of saturated NaCl (brine), and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product as a dark viscous oil.

Step 6: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Elute with a gradient of 20% to 50% EtOAc in Hexanes.

  • Collect the fractions containing the product (Rf ≈ 0.4 in 1:1 Hexanes/EtOAc) and concentrate to afford N-(2'-isopropoxybiphenyl-3-yl)acetamide as an off-white solid.

Sources

Application Notes & Protocols: Establishing In Vivo Dosing Strategies for the Novel Investigational Agent N-(2'-isopropoxybiphenyl-3-yl)acetamide in Murine Models

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The compound N-(2'-isopropoxybiphenyl-3-yl)acetamide is not widely documented in publicly available scientific literature. Therefore, this document presents a generalized, yet comprehensive, framework for establishing a robust in vivo dosing strategy for a novel small molecule inhibitor of its class, using it as a representative example. The principles and protocols described herein are based on established best practices in preclinical pharmacology and drug development.

Introduction: The Challenge of a Novel Agent

N-(2'-isopropoxybiphenyl-3-yl)acetamide, hereafter referred to as "Compound X," represents a class of synthetic small molecules whose therapeutic potential is yet to be defined. The journey from a promising in vitro hit to a viable in vivo candidate is contingent upon the rational and systematic determination of a dosing regimen that maximizes therapeutic efficacy while minimizing toxicity. This guide provides a strategic workflow, from initial characterization to the design of robust efficacy studies, for researchers tasked with advancing novel compounds like Compound X in murine models.

The core objective is to define a therapeutic window by integrating three pillars of preclinical investigation:

  • Pharmacokinetics (PK): What the body does to the drug. This defines the exposure (concentration over time) achieved at a given dose.

  • Pharmacodynamics (PD): What the drug does to the body. This measures the engagement and modulation of the intended biological target.

  • Toxicology (Tox): The adverse effects of the drug. This establishes the upper limits of safe dosing.

This document will guide the researcher through the logical progression of experiments required to build a comprehensive data package for Compound X, enabling the selection of an evidence-based dosing strategy for pivotal efficacy trials.

Foundational Workflow for In Vivo Strategy Development

A successful in vivo study is not an isolated event but the culmination of a series of integrated experiments. The following workflow ensures that each step informs the next, minimizing the use of animals and maximizing data quality, in alignment with the 3Rs principles (Replacement, Reduction, Refinement).

G cluster_0 Phase 1: In Vitro & Formulation cluster_1 Phase 2: In Vivo Pharmacokinetics & Tolerability cluster_2 Phase 3: Target Engagement & Efficacy A In Vitro Characterization (Potency, Solubility, Stability) B Formulation Development (Vehicle Screening) A->B informs C Pilot Pharmacokinetic (PK) Study (Single Dose, Multiple Routes) B->C provides dosing vehicle D Dose Range Finding & MTD Study (7-14 Day Escalation) C->D guides dose selection for E Pharmacodynamic (PD) Study (Target Modulation vs. Time/Dose) D->E defines safe dose range for F Pivotal Efficacy Study (e.g., Xenograft Model) E->F confirms target engagement for

Caption: Overall workflow from initial characterization to in vivo efficacy studies.

Phase 1: Pre-Dosing Characterization & Formulation

No animal should be dosed without a fundamental understanding of the compound's physicochemical properties. This phase ensures that Compound X can be formulated and delivered in a manner that allows for meaningful biological investigation.

Essential In Vitro Characterization

Before commencing in vivo studies, it is critical to have established the following in vitro parameters for Compound X. This data is foundational for interpreting subsequent PK and PD results.

ParameterImportance for In Vivo StudiesTypical Target Value
In Vitro Potency (IC50) Establishes the target concentration needed for biological effect. The goal in vivo is to achieve and maintain plasma/tissue concentrations above this value.< 100 nM for lead compounds
Aqueous Solubility Dictates the feasibility of different formulation types. Poor solubility is a major hurdle for achieving adequate in vivo exposure.> 25 µM in PBS (pH 7.4)
Microsomal Stability Predicts the rate of metabolic clearance in the liver. Low stability may lead to a very short in vivo half-life, requiring frequent dosing.t½ > 30 minutes
Plasma Protein Binding Determines the fraction of unbound, pharmacologically active drug. High binding necessitates higher total drug concentrations to achieve the target IC50.< 99%
Protocol: Formulation Development & Vehicle Selection

The goal is to develop a stable, homogenous, and non-toxic vehicle that can solubilize Compound X at the required concentrations.

Materials:

  • Compound X (powder)

  • Vehicles for screening:

    • Sterile Saline (0.9% NaCl)

    • PBS (pH 7.4)

    • 5% DMSO / 95% Saline

    • 10% Solutol HS 15 / 90% Water

    • 0.5% (w/v) Carboxymethylcellulose (CMC) in water

    • 20% (v/v) Captisol® in water

  • Vortex mixer, magnetic stirrer, sonicator

  • pH meter

  • Microscope

Methodology:

  • Target Concentration: Determine the highest target concentration needed for the MTD study (e.g., 50 mg/mL).

  • Screening:

    • Weigh out Compound X into separate glass vials.

    • Add a small volume of each vehicle and begin mixing (vortex, sonicate).

    • Gradually add more vehicle until the target concentration is reached.

    • Observe for complete dissolution.

  • Stability Assessment:

    • Store the most promising formulations at room temperature and 4°C for 24-48 hours.

    • Visually inspect for any precipitation or phase separation.

    • Use a microscope to check for micro-precipitates.

  • Selection Criteria: The ideal vehicle will:

    • Completely solubilize Compound X at the highest required concentration.

    • Remain stable (no precipitation) for the duration of the experiment.

    • Be well-tolerated in mice at the intended dosing volume.

Expert Insight: For poorly soluble compounds, a multi-component system is often required. A common starting point is 10% DMSO, 40% PEG400, 5% Tween-80, and 45% saline. However, co-solvents can have their own biological effects and must be used consistently across all treatment groups, including the vehicle control group.

Phase 2: In Vivo Pharmacokinetics & Tolerability

This phase aims to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Compound X and to establish a safe dose range.

Protocol: Pilot Pharmacokinetic (PK) Study

This protocol determines the plasma concentration of Compound X over time after a single administration.

Study Design:

  • Animals: Male C57BL/6 mice (n=3 per time point per route), 8-10 weeks old.

  • Dose: A single, non-toxic dose (e.g., 5-10 mg/kg), selected based on solubility and in vitro potency.

  • Administration Routes:

    • Intravenous (IV) via tail vein (provides 100% bioavailability benchmark).

    • Oral (PO) via gavage.

    • Intraperitoneal (IP), if applicable.

  • Time Points (Plasma Collection):

    • IV: 2 min, 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr.

    • PO/IP: 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr.

  • Sample Collection: At each time point, collect ~50-100 µL of blood via submandibular or saphenous bleed into K2-EDTA coated tubes. Process to plasma and store at -80°C.

  • Bioanalysis: Analyze plasma concentrations of Compound X using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.

Data Analysis & Key Parameters:

ParameterAbbreviationDescriptionImportance
Maximum Concentration CmaxThe highest observed plasma concentration.Must exceed the IC50 for efficacy.
Time to Cmax TmaxTime at which Cmax is reached.Indicates speed of absorption.
Area Under the Curve AUCTotal drug exposure over time.The primary measure of overall exposure.
Elimination Half-life Time for plasma concentration to decrease by 50%.Dictates the required dosing frequency.
Bioavailability F%The fraction of the oral dose that reaches systemic circulation.Calculated as (AUC_PO / AUC_IV) * 100.
Protocol: Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose of a drug that does not cause unacceptable toxicity over a specified period.

Study Design:

  • Animals: Female and male BALB/c mice (n=3-5 per group), 8-10 weeks old.

  • Dose Escalation:

    • Start with a dose that is 3-5x the efficacious exposure predicted from PK (e.g., if 10 mg/kg gives an AUC that maintains levels >IC50 for 12 hours, start MTD at 30 mg/kg).

    • Use a dose-doubling or modified Fibonacci sequence for escalation (e.g., 30, 60, 120, 200, 300 mg/kg).

  • Dosing Schedule: Daily dosing for 7 to 14 consecutive days.

  • Monitoring:

    • Daily: Body weight, clinical signs of toxicity (hunched posture, ruffled fur, lethargy, etc.), cage-side observations.

    • Endpoint: A pre-defined endpoint, such as >20% body weight loss or severe clinical signs, will lead to euthanasia and removal from the study.

  • Terminal Analysis: At the end of the study, perform gross necropsy and consider collecting key organs (liver, spleen, kidney) for histopathology.

Defining the MTD: The MTD is defined as the highest dose at which no more than 10% mortality occurs and the mean body weight loss is less than 15-20%, with all animals recovering to baseline weight after a recovery period.

Phase 3: Target Engagement & Efficacy Models

With PK and tolerability data in hand, the final phase is to demonstrate that Compound X engages its target in vivo and produces a therapeutic effect. For this guide, we will hypothesize that Compound X is an inhibitor of a receptor tyrosine kinase (RTK) in a cancer model.

G Diagram showing the link between PK, PD, and Efficacy. cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) cluster_Efficacy Efficacy Dose Administered Dose (e.g., 50 mg/kg) Plasma_Conc Plasma Concentration (AUC, Cmax) Dose->Plasma_Conc determines CompoundX Compound X (at Target Site) Plasma_Conc->CompoundX leads to Target RTK Target in Tumor Tissue pTarget Phospho-RTK (Active State) Target->pTarget activation Tumor_Growth Tumor Volume (TGI) pTarget->Tumor_Growth drives CompoundX->pTarget INHIBITS

Caption: Relationship between drug exposure (PK), target modulation (PD), and therapeutic outcome.

Protocol: In Vivo Pharmacodynamic (PD) Study

This study confirms that Compound X inhibits the target at doses that are achievable and tolerable.

Study Design:

  • Model: Mice bearing subcutaneous tumors derived from a cell line with a known dependency on the target RTK.

  • Groups:

    • Group 1: Vehicle control

    • Group 2: Compound X, Low Dose (e.g., 25 mg/kg)

    • Group 3: Compound X, High Dose (e.g., 75 mg/kg, at or near MTD)

  • Procedure:

    • When tumors reach 200-300 mm³, administer a single dose of vehicle or Compound X.

    • Euthanize cohorts of mice (n=3-4 per group) at various time points post-dose (e.g., 2, 8, 24, 48 hours).

    • Excise tumors immediately and snap-freeze in liquid nitrogen.

  • Analysis:

    • Prepare tumor lysates.

    • Perform Western blotting or ELISA to measure the levels of the phosphorylated (active) form of the target RTK and the total level of the RTK.

    • Endpoint: The primary PD endpoint is the percentage of p-RTK inhibition relative to the total RTK, compared to the vehicle-treated group.

Expert Insight: A successful result would show a dose- and time-dependent reduction in p-RTK. The duration of this inhibition should guide the dosing frequency for the efficacy study. For example, if target inhibition is maintained for over 24 hours, a once-daily (QD) schedule is justified.

Protocol: Murine Xenograft Efficacy Study

This is the pivotal study to determine if the PK/PD-guided dosing regimen leads to anti-tumor activity.

Study Design:

  • Model: Nude mice bearing established subcutaneous tumors (100-150 mm³).

  • Randomization: Once tumors reach the target size, randomize mice into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle Control (dosed on the same schedule as drug groups).

    • Group 2: Compound X at a selected efficacious dose (e.g., 50 mg/kg, QD), based on MTD and PD data.

    • Group 3 (Optional): Positive control (a standard-of-care chemotherapy).

  • Dosing: Administer treatments daily (or as determined by PD) for 21-28 days.

  • Endpoints:

    • Primary: Tumor volume, measured 2-3 times per week with calipers. Calculate Tumor Growth Inhibition (TGI).

    • Secondary: Body weight (as a measure of tolerability).

    • Terminal: At the end of the study, tumor weights can be measured.

Data Integration & Conclusion

The successful completion of this workflow provides a comprehensive preclinical data package. By integrating the MTD, the PK profile, and the dose/exposure required for sustained target modulation (PD), the researcher can confidently propose a dosing regimen for Compound X. This evidence-based approach ensures that subsequent, more complex efficacy studies are designed for maximal success, ultimately accelerating the translation of a novel chemical entity into a potential therapeutic.

References

  • Guidance for Industry: Preclinical Safety Evaluation of Investigational New Drugs. U.S. Food and Drug Administration (FDA). [Link]

  • The 3Rs: Replacement, Reduction and Refinement. National Centre for the Replacement, Refinement & Reduction of Animals in Research (NC3Rs). [Link]

  • Formulation of Poorly Water-Soluble Drugs for Oral Administration: A Review. The Pharmaceutical Journal. [Link]

  • Pharmacokinetics: The Dynamics of Drug Absorption, Distribution, Metabolism, and Elimination. Goodman & Gilman's: The Pharmacological Basis of Therapeutics. [Link]

  • NCI-60 Human Tumor Cell Lines Screen. National Cancer Institute (NCI). [Link]

Application Notes & Protocols for Oral Delivery of N-(2'-isopropoxybiphenyl-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of N-(2'-isopropoxybiphenyl-3-yl)acetamide, a hypothetical compound representative of poorly water-soluble molecules classified under the Biopharmaceutics Classification System (BCS) as Class II or IV.[1] Due to its inherent low aqueous solubility, achieving therapeutic efficacy via oral administration necessitates the use of advanced formulation strategies.[2] This guide details a systematic approach, from initial physicochemical characterization to the development and evaluation of three key enabling technologies: Amorphous Solid Dispersions (ASDs), Self-Emulsifying Drug Delivery Systems (SEDDS), and Nanomilling. Each section provides not only detailed, step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a robust and well-validated formulation development process.

Introduction: The Challenge of Poor Solubility

The oral route remains the most preferred method for drug administration due to its convenience and patient compliance.[3] However, a significant portion of new chemical entities (NCEs) emerging from drug discovery pipelines, including our model compound N-(2'-isopropoxybiphenyl-3-yl)acetamide, exhibit poor aqueous solubility.[4][5] This characteristic is a major hurdle, as dissolution in the gastrointestinal (GI) fluids is often the rate-limiting step for absorption and, consequently, for oral bioavailability.[1][2]

N-(2'-isopropoxybiphenyl-3-yl)acetamide is a lipophilic molecule, and without specialized formulation, it is likely to exhibit low and erratic absorption, leading to suboptimal therapeutic outcomes.[3][6] This guide presents a logical workflow to overcome this challenge by leveraging established bioavailability-enhancing technologies.

Preformulation & Physicochemical Characterization

A thorough understanding of the active pharmaceutical ingredient's (API) properties is the foundation of rational formulation design.[4]

Table 1: Hypothetical Physicochemical Properties of N-(2'-isopropoxybiphenyl-3-yl)acetamide

PropertyValueImplication for Formulation
Molecular Weight~300 g/mol Moderate size, should not inherently limit permeation.
LogP> 4.0High lipophilicity, indicating poor aqueous solubility.[4]
Aqueous Solubility< 1 µg/mLExtremely low solubility; dissolution will be the primary barrier to absorption.[1]
Crystalline FormStable, high melting pointSignificant crystal lattice energy must be overcome for dissolution.[7]
pKaNeutralpH modification will not be an effective solubility enhancement strategy.
BCS Classification Class II or IV Poor solubility is the key challenge to address.[8]

Protocol 2.1: Solid-State Characterization

  • Powder X-Ray Diffraction (pXRD): Confirm the crystalline nature of the starting API. The absence of sharp peaks indicates an amorphous state, while a characteristic pattern confirms crystallinity.[9][10]

  • Differential Scanning Calorimetry (DSC): Determine the melting point (Tm) and glass transition temperature (Tg) if an amorphous version can be generated. A sharp endotherm indicates the melting of a crystalline solid.[11] The Tg is a critical parameter for the stability of amorphous forms.[9]

  • Thermogravimetric Analysis (TGA): Assess the thermal stability of the API. This is crucial for heat-based formulation processes like hot-melt extrusion.[12]

  • Solubility Studies: Determine the solubility in various pharmaceutically relevant solvents, oils, and surfactants to guide the selection of excipients for lipid-based systems and solvents for spray drying.[13]

Formulation Strategy Selection

Based on the preformulation data, a decision-making process can be initiated to select the most promising formulation technology.

G cluster_0 Preformulation Data cluster_1 Technology Screening cluster_2 Evaluation & Optimization API API Properties (Low Solubility, High LogP) ASD Amorphous Solid Dispersion (ASD) API->ASD Thermally Stable? Solvent Soluble? SEDDS Self-Emulsifying Drug Delivery System (SEDDS) API->SEDDS High Lipid Solubility? Nano Nanomilling API->Nano API is Crystalline & Stable? Char Solid-State Characterization (pXRD, DSC) ASD->Char Diss In-Vitro Dissolution (Biorelevant Media) SEDDS->Diss Nano->Char Char->Diss Stab Physical & Chemical Stability Diss->Stab Final Lead Formulation Candidate Stab->Final

Caption: Formulation technology selection workflow.

Amorphous Solid Dispersions (ASDs)

Rationale: ASDs improve drug solubility by converting the crystalline API into a high-energy amorphous state, dispersed within a polymer matrix.[10][14] This approach prevents recrystallization and can lead to a "spring and parachute" effect, where the drug dissolves to a supersaturated concentration and the polymer helps maintain it.[9]

Technology 1: Spray Drying

Principle: A solution of the API and a polymer carrier is atomized into a hot gas stream, causing rapid solvent evaporation and the formation of a solid amorphous dispersion.[15][16]

Protocol 4.1.1: Spray Drying Formulation Development

  • Polymer & Solvent Selection:

    • Select a polymer based on miscibility and desired release profile (e.g., HPMC-AS, PVP/VA).

    • Choose a common solvent system (e.g., dichloromethane/ethanol, acetone) in which both API and polymer are soluble.[14]

  • Preparation of Feed Solution:

    • Prepare solutions with varying drug-to-polymer ratios (e.g., 10:90, 25:75, 40:60 w/w).

    • A typical total solid concentration is 2-10% (w/v).

  • Spray Drying Process:

    • Equipment: Laboratory-scale spray dryer (e.g., ProCept 4M8-TriX, Büchi Mini Spray Dryer).

    • Inlet Temperature: Set to a temperature that ensures rapid solvent evaporation but is below the degradation temperature of the API (e.g., 60-120°C).

    • Atomization/Gas Flow: Adjust to control droplet size and drying efficiency.

    • Feed Rate: Control the rate at which the solution is pumped to the nozzle (e.g., 5-15 mL/min).[14]

  • Powder Collection & Secondary Drying:

    • Collect the dried powder from the cyclone.

    • Dry the collected powder in a vacuum oven at a temperature below the Tg (e.g., 40°C) for 12-24 hours to remove residual solvent.

Technology 2: Hot-Melt Extrusion (HME)

Principle: The API and polymer are mixed and melted in an extruder, forming a solid solution or dispersion upon cooling.[17][18] This is a solvent-free process, which can be advantageous.[19]

Protocol 4.2.1: HME Formulation Development

  • Polymer Selection: Choose a thermoplastic polymer with a suitable Tg (e.g., Soluplus®, PVP/VA). The processing temperature must be above the polymer's Tg but below the API's degradation temperature.[18]

  • Blending: Physically blend the API and polymer at the desired ratios (e.g., 10:90, 25:75, 40:60 w/w).

  • Extrusion Process:

    • Equipment: Laboratory-scale twin-screw extruder (e.g., 11 mm or 16 mm).[20]

    • Temperature Profile: Set increasing temperature zones along the extruder barrel to ensure proper melting and mixing (e.g., 100°C to 160°C).[8]

    • Screw Speed: Adjust the screw speed (e.g., 100-300 RPM) to control residence time and shear forces.

  • Extrudate Processing:

    • Cool the extrudate on a conveyor belt.

    • Mill the cooled extrudate into a fine powder using a benchtop mill.

Characterization of ASDs

Protocol 4.3.1: Post-Formulation Analysis

  • Confirm Amorphicity: Use pXRD to verify the absence of crystalline peaks in the final ASD powder.[9]

  • Assess Homogeneity: Use DSC to check for a single Tg, which indicates a miscible, single-phase system. Multiple Tgs suggest phase separation.[11][21]

  • Morphology: Use Scanning Electron Microscopy (SEM) to examine the particle size and shape.[11]

Self-Emulsifying Drug Delivery Systems (SEDDS)

Rationale: SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents, that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids.[13][22] The drug is presented in a solubilized state, bypassing the dissolution step.[23]

Protocol 5.1: SEDDS Formulation Development

  • Excipient Screening:

    • Determine the solubility of the API in a range of oils (e.g., Capryol™ 90, Miglyol® 812), surfactants (e.g., Kolliphor® EL, Tween® 80), and cosolvents (e.g., Transcutol® HP, PEG 400).[13][24]

  • Constructing Ternary Phase Diagrams:

    • Select the top-performing oil, surfactant, and cosolvent based on solubility data.

    • Systematically mix these components at various ratios and titrate with water to identify the self-emulsification region that forms clear or slightly bluish microemulsions.

  • Formulation Optimization:

    • Prepare formulations with high drug loading (e.g., 5-20% w/w) within the optimal self-emulsification region. A typical starting point for a Type IIIA system could be 40-80% oil, 20-40% surfactant, and 0-40% cosolvent.[25]

  • Characterization of SEDDS:

    • Emulsification Time: Measure the time taken for the formulation to emulsify in water with gentle stirring.

    • Droplet Size Analysis: Upon dilution, measure the globule size and polydispersity index (PDI) using dynamic light scattering. A droplet size of 100-300 nm is typical for SEDDS.[13][25]

    • Zeta Potential: Measure the surface charge of the droplets, which indicates the stability of the emulsion.[13]

Nanomilling

Rationale: Nanomilling reduces the particle size of the crystalline API to the sub-micron range (typically 100-500 nm).[26][27] This dramatic increase in surface area enhances the dissolution rate according to the Noyes-Whitney equation.[27]

Protocol 6.1: Wet Media Milling

  • Stabilizer Screening:

    • Prepare aqueous suspensions of the API with various stabilizers (surfactants like Poloxamer 188 or polymers like HPMC) to prevent particle agglomeration.

  • Milling Process:

    • Equipment: A high-energy media mill (bead mill).[27][28]

    • Slurry Preparation: Prepare a slurry of the API (e.g., 5-20% w/v) in the selected stabilizer solution.

    • Milling Media: Use small, dense milling beads (e.g., 0.2-0.8 mm yttria-stabilized zirconia).[27]

    • Process Parameters: Mill at high speed for a set duration (e.g., 1-4 hours), monitoring particle size reduction periodically.

  • Nanosuspension Characterization:

    • Particle Size and Distribution: Measure using laser diffraction or dynamic light scattering.

    • Solid-State Analysis: Use pXRD and DSC to confirm that the API has remained in its crystalline form and has not undergone amorphization during the high-energy milling process.[27]

    • Post-Processing: The resulting nanosuspension can be used as an oral liquid or dried (e.g., by spray drying) to create a solid dosage form.

In-Vitro Performance Evaluation

Rationale: Standard dissolution tests in simple buffers may not be predictive for enabling formulations. Biorelevant dissolution media, which simulate the composition of intestinal fluids in fasted (FaSSIF) and fed (FeSSIF) states, provide a more accurate assessment of in-vivo performance.[29][30][31]

Protocol 7.1: Biorelevant Dissolution Testing

  • Media Preparation:

    • Prepare FaSSIF (pH 6.5) and FeSSIF (pH 5.0) media. These contain bile salts (e.g., sodium taurocholate) and lecithin to mimic the solubilizing capacity of the gut.[29][32][33] Commercially available powders can simplify this process.[29]

  • Dissolution Test Setup:

    • Apparatus: USP Apparatus 2 (Paddle).[34]

    • Speed: 50 or 75 RPM.

    • Volume: 500-900 mL.[35]

    • Temperature: 37 ± 0.5 °C.

  • Procedure:

    • Introduce the formulation (e.g., ASD-filled capsule, diluted SEDDS, nanosuspension) into the dissolution vessel.

    • Withdraw samples at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes).

    • Analyze the concentration of dissolved API using a validated HPLC method.

  • Data Analysis:

    • Plot the percentage of drug dissolved versus time.

    • Compare the dissolution profiles of the different formulations to identify the most promising candidate. Look for rapid and extensive dissolution, and in the case of ASDs, evidence of sustained supersaturation.

Caption: In-vitro biorelevant dissolution workflow.

Conclusion and Forward Look

This guide outlines a structured, science-driven approach to formulating the poorly soluble compound N-(2'-isopropoxybiphenyl-3-yl)acetamide for oral delivery. By systematically applying the principles of amorphous solid dispersions, self-emulsifying systems, and nanomilling, formulation scientists can significantly enhance the dissolution and potential bioavailability of such challenging molecules. The lead formulation identified through the described in-vitro screening protocols should be advanced to stability studies and subsequent in-vivo pharmacokinetic evaluation in an appropriate animal model to confirm its performance.

References

  • Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Biorelevant.com. (n.d.). FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media.
  • ResearchGate. (n.d.). Oral formulation strategies to improve solubility of poorly water-soluble drugs | Request PDF.
  • Springer. (n.d.). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug.
  • Dissolution Technologies. (n.d.). A Simple, Safe, and Environmentally Friendly Method of FaSSIF and FeSSIF Preparation Without Methylene Chloride.
  • PMC. (n.d.). A Novel Protocol Using Small-Scale Spray-Drying for the Efficient Screening of Solid Dispersions in Early Drug Development and Formulation, as a Straight Pathway from Screening to Manufacturing Stages.
  • Ascendia Pharmaceutical Solutions. (2025, May 8). Nanomilling for Enhanced Drug Delivery: Ascendia Pharmaceutical Solutions' Expertise in Action.
  • Future4200. (n.d.). Formulation of poorly water-soluble drugs for oral administration.
  • Semantic Scholar. (n.d.). Instant FaSSIF and FeSSIF—Biorelevance Meets Practicality.
  • Agno Pharmaceuticals. (n.d.). Nanomilling: A Key Option For Formulating Water-Insoluble APIs.
  • PMC. (n.d.). Amorphous Solid Dispersions (ASDs): The Influence of Material Properties, Manufacturing Processes and Analytical Technologies in Drug Product Development.
  • Pharmaceutical Technology. (2026, March 15). Self-Emulsifying Drug Delivery Systems.
  • ACS Publications. (2021, April 2). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy | Molecular Pharmaceutics.
  • Custom Processing Services. (2024, June 26). Nanomilling: Where Small Particles Make a Big Impact.
  • IntechOpen. (2020, February 18). Poorly Water-Soluble Drugs and Formulation Strategy to Improve Oral Bioavailability.
  • Crystal Pharmatech. (n.d.). Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1.
  • Altasciences. (n.d.). NANOMILLING: ENHANCING DRUG SOLUBILITY AND BIOAVAILABILITY.
  • Tablets & Capsules. (2025, July 15). Formulating OSDs for Poorly Soluble Drugs.
  • Interchim. (n.d.). FaSSIF, FeSSIF, FaSSGF (previously known as SIF Powder Original).
  • Tableting. (2025, December 11). Formulating OSDs for poorly soluble drugs.
  • Ascendia Pharmaceutical Solutions. (n.d.). Hot Melt Extrusion Formulation & Manufacturing.
  • CORE. (n.d.). FORMULATION AND DEVELOPMENT OF SELF EMULSIFYING DRUG DELIVERY SYSTEM FOR FEW DRUGS.
  • AAPS. (2017, October 15). Selecting In Vitro Dissolution Tests for Bioavailability Enhancing Oral Formulations.
  • S3 Process. (n.d.). Nanomilling: Technologies, Applications, and Methods.
  • Triclinic Labs. (n.d.). Amorphous Formulation Development: Spray Drying, Holt Melt Extrusion, and Particle Engineering.
  • Die Pharmazie. (n.d.). Hot-melt extrusion.
  • LinkedIn. (2024, January 28). Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability.
  • American Pharmaceutical Review. (2021, January 13). FORMULATION FORUM - Oral Controlled Delivery of Poorly Water-Soluble Drugs.
  • PMC. (n.d.). Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation.
  • Pilotech. (2025, December 25). Spray-dried Amorphous Solid Dispersions: Process, Carrier, and Applications.
  • Fabtech Technologies. (2021, March 1). Hot Melt Extrusion Process in Pharmaceutical Drug Formulation.
  • Agno Pharmaceuticals. (n.d.). In Vitro Dissolution Testing For Solid Oral Dosage Forms.
  • American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • MDPI. (2025, September 24). Recent Techniques to Improve Amorphous Dispersion Performance with Quality Design, Physicochemical Monitoring, Molecular Simulation, and Machine Learning.
  • Pharma Excipients. (2015, August 4). Self-Emulsifying Drug Delivery Systems (SEDDS) in Pharmaceutical Development.
  • Pharmaceutical Technology. (2026, March 14). The Value of In Vitro Dissolution in Drug Development.
  • Thermo Fisher Scientific. (n.d.). Continuous Manufacturing of Pharmaceuticals: Scale-up of a Hot Melt Extrusion Process.
  • PMC. (n.d.). Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS): A single-step manufacturing process via hot-melt extrusion technology through response surface methodology.
  • PubMed. (2016, May 1). Spray drying formulation of amorphous solid dispersions.
  • Veranova. (n.d.). Amorphous Solid Dispersion.
  • PMC. (n.d.). Self-emulsifying drug delivery systems: a novel approach to deliver drugs.
  • Dissolution Technologies. (2018, November 9). In Vitro Release Test Methods for Drug Formulations for Parenteral Applications.
  • Cheméo. (n.d.). Acetamide (CAS 60-35-5) - Chemical & Physical Properties.
  • FDA. (2025, February 20). Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms.
  • EPA. (n.d.). N-[4-(2,6-Dioxopiperidin-3-yl)phenyl]acetamide.
  • Chemical Synthesis Database. (2025, May 20). 2-phenyl-N-propylacetamide.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for N-(2'-isopropoxybiphenyl-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Biological Assays

Welcome to the technical support guide for N-(2'-isopropoxybiphenyl-3-yl)acetamide. As a Senior Application Scientist, I understand that promising compounds can often present significant technical challenges. A common and critical hurdle is poor aqueous solubility, which can lead to unreliable, unrepeatable, and misleading results in biological assays.[1]

The structure of N-(2'-isopropoxybiphenyl-3-yl)acetamide, with its biphenyl core and isopropoxy group, suggests it is a lipophilic molecule with inherently low water solubility. This guide is designed to provide you with a systematic, troubleshooting-oriented approach to address these solubility challenges, ensuring your compound is in a true solution at the desired concentration for accurate and meaningful experimental outcomes.

Frequently Asked Questions & Troubleshooting Guide
Q1: I added my solid N-(2'-isopropoxybiphenyl-3-yl)acetamide directly to my aqueous buffer and it won't dissolve. Why?

This is the most common initial challenge. Large, hydrophobic molecules like N-(2'-isopropoxybiphenyl-3-yl)acetamide have a strong tendency to self-associate and exclude water, a phenomenon driven by their non-polar nature. Directly adding the solid powder to an aqueous medium like Phosphate-Buffered Saline (PBS) or cell culture media will almost certainly result in an insoluble suspension, not a true solution.

The key is to first dissolve the compound in a suitable organic solvent to create a high-concentration stock solution. This is a fundamental principle in compound management for drug discovery.[2][3]

Q2: What is the best practice for preparing a high-concentration stock solution?

The industry-standard approach is to use 100% Dimethyl Sulfoxide (DMSO) as the initial solvent.[1] DMSO is a powerful, water-miscible aprotic solvent capable of dissolving a very wide range of both polar and nonpolar compounds.[4]

Protocol: Preparing a 10 mM DMSO Stock Solution

  • Weighing: Accurately weigh a small amount of your solid compound (e.g., 5 mg) in a suitable vial. Handle potent or uncharacterized compounds with appropriate safety precautions.[5][6]

  • Solvent Calculation: Calculate the volume of 100% DMSO needed.

    • Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

    • Assuming a molecular weight of ~269.35 g/mol for N-(2'-isopropoxybiphenyl-3-yl)acetamide, for 5 mg you would need: 0.005 g / (269.35 g/mol * 0.010 mol/L) = 0.001856 L or 1.86 mL

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex thoroughly. Gentle warming (e.g., in a 37°C water bath) and sonication can aid dissolution if the compound is slow to dissolve.

  • Visual Inspection: Ensure there are no visible particles. The solution should be completely clear.

  • Storage: Store the stock solution in a tightly sealed container at -20°C or -80°C to maintain compound integrity.[7] Avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution. Aliquoting the stock into smaller, single-use volumes is highly recommended.[3]

Q3: My compound still precipitates when I dilute my DMSO stock into the final assay buffer. What's happening?

This phenomenon is often called "DMSO shock" or "crashing out." When a concentrated DMSO solution is rapidly diluted into an aqueous buffer, the local DMSO concentration drops precipitously. The compound suddenly finds itself in a predominantly aqueous environment where it is not soluble, causing it to rapidly precipitate out of solution as a fine, often invisible, suspension.[8]

The most critical factor for success is the final concentration of DMSO in your assay. For most cell-based assays, the final DMSO concentration should be kept as low as possible, ideally ≤0.1%, to avoid solvent-induced toxicity or artifacts.[9][10][11]

Table 1: General Guidelines for Maximum Final DMSO Concentration in Biological Assays

Assay TypeMaximum Recommended Final DMSO (%)Rationale & Considerations
Sensitive Cell Lines (e.g., primary cells, stem cells)≤ 0.1% These cells are highly sensitive to solvent effects. Higher concentrations can alter differentiation, viability, or function.[10][12]
Robust/Transformed Cell Lines ≤ 0.5% Many common cancer cell lines (e.g., HeLa, HEK293) can tolerate up to 0.5% for short-term assays, but a vehicle control is essential.[11]
Biochemical/Enzyme Assays ≤ 1-2% Acellular assays are generally more tolerant, but high DMSO can still denature proteins or directly inhibit enzyme activity. Always validate with a vehicle control.
In Vivo (Rodent Studies) Variable (e.g., <10%) Depends heavily on the route of administration and formulation. Requires careful formulation development.[13]

Troubleshooting Precipitation on Dilution:

  • Perform Serial Dilutions: Instead of a single large dilution (e.g., 1:1000), perform a multi-step serial dilution. First, dilute the 10 mM stock into your assay medium containing the final percentage of serum/protein, which can help stabilize the compound. Then, perform subsequent dilutions.

  • Increase Final DMSO% (with caution): If your assay allows, you may need to use a higher final DMSO concentration (e.g., 0.5%). Crucially, you must run a parallel vehicle control (an identical assay containing 0.5% DMSO without your compound) to ensure the solvent itself is not causing the observed biological effect.[11]

Q4: How can I systematically test the solubility limit of my compound in my specific buffer?

Before proceeding to complex assays, you should determine the kinetic solubility of N-(2'-isopropoxybiphenyl-3-yl)acetamide. This is a rapid, high-throughput method to estimate the apparent solubility when a compound is introduced from a DMSO stock into an aqueous buffer.[1][14]

G

Caption: Workflow for a Kinetic Solubility Assay.

Protocol: Simplified Kinetic Solubility Assessment [14][15][16]

  • Prepare Stock: Use your 10 mM stock of N-(2'-isopropoxybiphenyl-3-yl)acetamide in 100% DMSO.

  • Plate Setup: In a clear 96-well plate, add 2 µL of the 10 mM stock to a well.

  • Add Buffer: Add 198 µL of your exact final assay buffer (e.g., PBS, pH 7.4) directly to the well. This creates a 1:100 dilution, resulting in a nominal concentration of 100 µM with 1% DMSO.

  • Incubate: Seal the plate and shake it at room temperature for 1-2 hours to allow it to equilibrate.

  • Visual & Instrumental Inspection:

    • Visual: Look at the wells against a black background. Do you see any cloudiness, haziness, or crystalline precipitate?

    • Instrumental: Use a plate reader to measure light scattering (nephelometry) or absorbance at a wavelength where the compound doesn't absorb (e.g., 650 nm). An increase in signal compared to a buffer-only control indicates precipitation.

  • Determine Solubility: If precipitation is observed at 100 µM, repeat the process with serial dilutions of your stock (e.g., to test 50 µM, 25 µM, 10 µM, etc.) to find the highest concentration that remains clear. This is your approximate kinetic solubility limit.

Q5: My compound's kinetic solubility is below my required assay concentration, even with 1% DMSO. What are my other options?

If co-solvents alone are insufficient, you must move to more advanced formulation strategies. The goal is to create a more favorable environment for the hydrophobic molecule in the aqueous phase.

G

Caption: Decision workflow for troubleshooting solubility.

1. pH Modification

If your molecule has an ionizable group (an acidic or basic functional group), altering the pH of the buffer can dramatically increase solubility.[17][18] The acetamide group is very weakly acidic and generally not useful for this purpose. You would need to analyze the full structure of N-(2'-isopropoxybiphenyl-3-yl)acetamide for other groups (e.g., amines, carboxylic acids). If an ionizable group is present, adjusting the pH 1-2 units away from the compound's pKa will convert it to its more soluble salt form.

2. Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19][20] They can encapsulate poorly soluble "guest" molecules, like your compound, forming an "inclusion complex" that is highly water-soluble.[][22]

  • Which one to use? Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations due to its high aqueous solubility and excellent safety profile.[23]

  • How to use them: Prepare your assay buffer containing a pre-dissolved concentration of HP-β-CD (e.g., 1-10 mM). Then, add your compound from the DMSO stock to this cyclodextrin-containing buffer. The cyclodextrin will help sequester the compound molecules as they are diluted, preventing precipitation.

G

Caption: Mechanism of cyclodextrin solubilization.

3. Surfactants

Non-ionic surfactants like Tween® 80 or Solutol® HS-15 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[17] However, this should be a last resort. Surfactants can interfere with many biological assays by disrupting cell membranes or denaturing proteins, so their use must be carefully validated.

References
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information. Available from: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available from: [Link]

  • Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave online. Available from: [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. Available from: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available from: [Link]

  • How can cyclodextrins enhance solubility? Carbohydrate Chronicles Season 2 / Ep 8. Available from: [Link]

  • ADME Solubility Assay. BioDuro. Available from: [Link]

  • DMSO in cell based assays. Scientist Solutions. Available from: [Link]

  • Kinetic Solubility - In Vitro Assay. Charnwood Discovery. Available from: [Link]

  • Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. PubMed. Available from: [Link]

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. PubMed. Available from: [Link]

  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. Available from: [Link]

  • Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. Available from: [Link]

  • (PDF) Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. ResearchGate. Available from: [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Taylor & Francis Online. Available from: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate. Available from: [Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. National Center for Biotechnology Information. Available from: [Link]

  • What the concentration of DMSO you use in cell culture assays? ResearchGate. Available from: [Link]

  • Compound Management and Integrity. Beckman Coulter. Available from: [Link]

  • Dimethyl sulfoxide. Wikipedia. Available from: [Link]

  • Maximum DMSO concentration in media for cell culture? Reddit. Available from: [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. National Center for Biotechnology Information. Available from: [Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI. Available from: [Link]

  • Handling & Processing of Potent Compounds: A Holistic Approach. IPS. Available from: [Link]

  • Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals. Available from: [Link]

Sources

optimizing reaction yield in N-(2'-isopropoxybiphenyl-3-yl)acetamide chemical synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(2'-isopropoxybiphenyl-3-yl)acetamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on or planning to synthesize this molecule. As a key intermediate in various research and development programs, achieving a high, reproducible yield is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to help you navigate the common challenges associated with this synthesis.

Section 1: Understanding the Synthetic Strategy

The molecular architecture of N-(2'-isopropoxybiphenyl-3-yl)acetamide strongly suggests that a palladium-catalyzed cross-coupling reaction is the most efficient method for constructing the core biphenyl scaffold. The most logical and widely applied approach is the Suzuki-Miyaura cross-coupling reaction .

FAQ: What is the most common and recommended synthetic route?

The recommended and most robust synthetic route involves the Suzuki-Miyaura coupling between N-(3-bromophenyl)acetamide and (2-isopropoxyphenyl)boronic acid . This strategy assembles the key C-C bond of the biphenyl system directly.

Reaction Scheme:

The success of this reaction is critically dependent on the careful selection of the catalyst, ligand, base, and solvent system. The following sections will address how to optimize these parameters to overcome common issues like low yield and impurity formation.

The mechanism for this critical bond formation is the Suzuki-Miyaura catalytic cycle, a cornerstone of modern organic synthesis.[1][2]

Suzuki_Cycle cluster_legend Key Steps pd0 Pd(0)L_n pd2 Ar-Pd(II)-X L_n pd0->pd2 Ar-X re_label Reductive Elimination pd2_b Ar-Pd(II)-OR' L_n pd2->pd2_b Base (e.g., K₂CO₃) oa_label Oxidative Addition pd2_c Ar-Pd(II)-Ar' L_n pd2_b->pd2_c Ar'-B(OR)₂ pd2_c->pd0 Ar-Ar' trans_label Transmetalation l1 Ar-X = N-(3-bromophenyl)acetamide l2 Ar'-B(OR)₂ = (2-isopropoxyphenyl)boronic acid l3 Ar-Ar' = Product Troubleshooting_Flowchart cluster_basics Initial Checks start Low Yield Observed check_basics Step 1: Verify Fundamentals start->check_basics check_reagents Reagent Quality? (Fresh Boronic Acid, Anhydrous Solvent) check_basics->check_reagents Address issues check_inert Inert Atmosphere? (Proper Degassing, N₂/Ar Blanket) check_basics->check_inert Address issues check_stoich Stoichiometry? (1.1-1.5 eq. Boronic Acid) check_basics->check_stoich Address issues optimize_catalyst Step 2: Optimize Catalyst System check_stoich->optimize_catalyst If basics are confirmed OK catalyst_choice Using a robust catalyst? (e.g., CataCXium A Pd G3) optimize_catalyst->catalyst_choice base_choice Base appropriate? (Try K₃PO₄ or Cs₂CO₃) catalyst_choice->base_choice Yes failure Consult Specialist catalyst_choice->failure No, switch catalyst optimize_conditions Step 3: Optimize Conditions base_choice->optimize_conditions Yes base_choice->failure No, switch base solvent_choice Solvent optimal? (Try 2-MeTHF) optimize_conditions->solvent_choice success Yield Improved solvent_choice->success Yes solvent_choice->failure No

Figure 2: A logical workflow for troubleshooting low reaction yield.

Section 3: Recommended Experimental Protocol

This protocol is a robust starting point based on optimized conditions reported for similar challenging Suzuki-Miyaura couplings. [2][3]

Materials & Reagents:
  • N-(3-bromophenyl)acetamide (1.0 eq)

  • (2-isopropoxyphenyl)boronic acid (1.5 eq) [4]* CataCXium® A Pd G3 (5-10 mol%) [2]* Potassium Phosphate (K₃PO₄) (2.0 eq)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

Step-by-Step Procedure:
  • Vessel Preparation: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add N-(3-bromophenyl)acetamide (1.0 eq), (2-isopropoxyphenyl)boronic acid (1.5 eq), CataCXium® A Pd G3 (0.05-0.10 eq), and K₃PO₄ (2.0 eq).

  • Inerting: Seal the vessel with a septum. Evacuate and backfill the flask with Argon or Nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed 2-MeTHF via syringe to achieve a reaction concentration of approximately 0.1 to 0.3 M with respect to the limiting reagent.

  • Reaction: Place the flask in a pre-heated oil bath at 80-100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-24 hours. Look for the consumption of the N-(3-bromophenyl)acetamide spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford N-(2'-isopropoxybiphenyl-3-yl)acetamide as the final product.

Experimental_Workflow start Start reagents 1. Add Solid Reagents to Flask (Amide, Boronic Acid, Catalyst, Base) start->reagents inert 2. Inert Atmosphere (3x Evacuate/Backfill with Ar/N₂) reagents->inert solvent 3. Add Degassed Solvent (Anhydrous 2-MeTHF) inert->solvent react 4. Heat Reaction (80-100 °C with vigorous stirring) solvent->react monitor 5. Monitor Progress (TLC or LC-MS) react->monitor workup 6. Aqueous Workup (Dilute, Extract, Wash, Dry) monitor->workup purify 7. Purify (Concentrate & Flash Chromatography) workup->purify product Pure Product purify->product

Sources

Technical Support Center: Troubleshooting HPLC Baseline Noise in the Analysis of N-(2'-isopropoxybiphenyl-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) baseline noise, with a specific focus on the analysis of N-(2'-isopropoxybiphenyl-3-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and remedy common issues that can compromise the quality and reliability of your chromatographic data. By understanding the root causes of baseline disturbances, you can implement targeted and effective solutions, ensuring the accuracy and precision of your analytical results.

Introduction to HPLC Baseline Integrity

A stable and flat baseline is the foundation of accurate and reproducible HPLC analysis. It represents the signal from the detector when only the mobile phase is passing through the system. Any deviation from a stable baseline, such as noise, drift, or wander, can obscure small peaks, lead to inaccurate peak integration, and ultimately compromise the quantitative and qualitative results of your analysis.[1][2] When analyzing compounds like N-(2'-isopropoxybiphenyl-3-yl)acetamide, which may be present at low concentrations in complex matrices, maintaining a low-noise baseline is of paramount importance.

This guide provides a structured approach to troubleshooting baseline noise, categorized by the potential sources within your HPLC system.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common questions and issues related to HPLC baseline noise in a practical question-and-answer format. Each answer provides a detailed explanation of the potential causes and a step-by-step protocol to resolve the problem.

Mobile Phase-Related Issues

Question 1: I'm observing a noisy or drifting baseline, especially during a gradient run. Could my mobile phase be the culprit?

Answer: Absolutely. The mobile phase is one of the most common sources of baseline instability.[3][4] Several factors related to your mobile phase can contribute to noise and drift:

  • Contamination: Impurities in your solvents or additives can create a high or drifting baseline.[2][5] This is particularly noticeable in gradient elution where impurities can accumulate on the column and elute as the solvent strength increases, sometimes appearing as "ghost peaks".[6]

  • Dissolved Gases: Air bubbles in the mobile phase can cause significant baseline noise as they pass through the detector flow cell.[1][3][4] This can manifest as random spikes or a generally noisy baseline. Inadequate degassing is a frequent cause.[4][7]

  • Solvent Quality and Degradation: Using low-quality solvents or solvents that have degraded over time can introduce UV-absorbing impurities.[3][4] For instance, some organic solvents can form peroxides upon storage, which absorb UV light.

  • Miscibility and Mixing: If the mobile phase components are not fully miscible or are inadequately mixed, this can lead to fluctuations in the baseline.[8]

Troubleshooting Protocol:

  • Use High-Purity Solvents: Always use HPLC-grade solvents and fresh, high-purity additives.[8]

  • Prepare Fresh Mobile Phase Daily: To avoid degradation and microbial growth in aqueous solutions, prepare your mobile phase fresh each day.[4][8]

  • Thoroughly Degas the Mobile Phase: Employ an online degasser, or use methods like helium sparging or sonication to remove dissolved gases.[3][4]

  • Filter the Mobile Phase: Before use, filter all mobile phases through a 0.45 µm or 0.22 µm filter to remove particulate matter.[2]

  • Ensure Proper Mixing: If preparing a premixed mobile phase, ensure it is thoroughly mixed. For online mixing systems, ensure the mixer is functioning correctly.

Question 2: My baseline is drifting upwards during my gradient analysis of N-(2'-isopropoxybiphenyl-3-yl)acetamide. What could be causing this?

Answer: An upwardly drifting baseline in a gradient run is a classic symptom of a few specific issues:

  • UV Absorbance of the Mobile Phase: If the organic solvent in your mobile phase has a higher UV absorbance at the detection wavelength than the aqueous component, the baseline will rise as the proportion of the organic solvent increases.[9]

  • Column Contamination: Strongly retained impurities from previous injections can elute during the gradient, causing a rising baseline.[10]

  • Insufficient Equilibration: If the column is not properly equilibrated with the initial mobile phase conditions before the injection, you may observe a drifting baseline at the beginning of the run.[10]

Troubleshooting Protocol:

  • Check Solvent UV Cutoff: Ensure your operating wavelength is significantly above the UV cutoff of all your mobile phase components.

  • Match Mobile Phase Absorbance: If possible, add a small amount of the UV-absorbing component of the stronger solvent to the weaker solvent to balance the baseline absorbance.

  • Implement a Column Wash Step: After each run or batch of samples, flush the column with a strong solvent to remove any strongly retained compounds.

  • Ensure Adequate Equilibration: Allow sufficient time for the column to equilibrate with the starting mobile phase conditions. A general rule is to flush with 10-20 column volumes.[10]

HPLC System and Hardware-Related Issues

Question 3: I'm seeing regular, pulsating noise in my baseline. What part of my HPLC system should I check?

Answer: Regular, pulsating baseline noise is often indicative of a problem with the pump or check valves.[7] This type of noise typically corresponds to the pump stroke frequency.

  • Pump Seals: Worn or dirty pump seals can cause pressure fluctuations and lead to a pulsating baseline.[7]

  • Check Valves: Malfunctioning or dirty check valves can cause inconsistent solvent delivery and pressure fluctuations.[3][7]

  • Air in the Pump: Air trapped in the pump head can also lead to pressure instability and a noisy baseline.[1]

Troubleshooting Protocol:

  • Prime the Pump: Purge the pump to ensure there are no air bubbles in the system.

  • Clean or Replace Check Valves: If the problem persists, sonicate the check valves in methanol or isopropanol, or replace them if they are old or damaged.[3]

  • Replace Pump Seals: As part of routine maintenance, pump seals should be replaced regularly. If they are leaking or worn, immediate replacement is necessary.

Component Symptom Recommended Action
Pump SealsLeaking fluid, pressure fluctuationsReplace seals
Check ValvesPulsating baseline, inconsistent flowClean or replace
Pump HeadAir bubbles visible in tubingPurge/prime the pump

Question 4: The baseline noise is random and erratic. Where should I start my investigation?

Answer: Random and irregular baseline noise can be caused by several factors, often related to the detector or contamination within the system.

  • Detector Lamp: An aging or failing detector lamp can cause an increase in baseline noise.[9]

  • Contaminated Flow Cell: Contaminants or air bubbles in the detector flow cell can lead to erratic noise.[1][8]

  • Column Contamination: A dirty column can bleed contaminants, resulting in an unstable baseline.[7][10]

  • System Leaks: A leak anywhere in the system can cause pressure fluctuations and introduce air, leading to a noisy baseline.[1]

Troubleshooting Workflow:

start Random Baseline Noise check_leaks Inspect for Leaks start->check_leaks flush_system Flush System & Flow Cell check_leaks->flush_system No Leaks Found solution Stable Baseline check_leaks->solution Leak Found & Fixed check_lamp Check Detector Lamp flush_system->check_lamp Noise Persists flush_system->solution Noise Resolved replace_column Replace Column check_lamp->replace_column Lamp OK check_lamp->solution Lamp Replaced replace_column->solution Noise Resolved

Caption: A systematic workflow for troubleshooting random HPLC baseline noise.

Analyte and Method-Specific Issues

Question 5: What is the optimal UV detection wavelength for N-(2'-isopropoxybiphenyl-3-yl)acetamide to maximize the signal-to-noise ratio?

Answer: The optimal UV detection wavelength corresponds to the absorbance maximum (λmax) of the analyte. For N-aryl acetamides, the primary UV absorption band is typically in the range of 240-250 nm. A study on N-phenylacetamide shows a strong absorption peak around this region. For compounds with a biphenyl group, such as N-(biphenyl-4-yl)acetamide, the λmax is reported to be around 237 nm.

Based on the structure of N-(2'-isopropoxybiphenyl-3-yl)acetamide, a starting wavelength of 240 nm is recommended. To optimize, it is best to determine the λmax experimentally by scanning a standard solution of your compound using the diode array detector (DAD) or a UV-Vis spectrophotometer. Setting the detection wavelength at the λmax will provide the best signal response and can help to minimize baseline noise from the mobile phase if it has low absorbance at that wavelength.

Summary and Best Practices

Maintaining a stable HPLC baseline is critical for reliable analysis of N-(2'-isopropoxybiphenyl-3-yl)acetamide. A systematic approach to troubleshooting, starting from the mobile phase and moving through the system components, is the most effective way to identify and resolve the root cause of baseline noise.

Key Takeaways:

  • Mobile Phase is Key: Always use high-purity, freshly prepared, and thoroughly degassed mobile phase.

  • System Maintenance is Crucial: Regularly inspect and maintain your pump, seals, and check valves.

  • Keep it Clean: A clean column and detector flow cell are essential for a stable baseline.

  • Optimize Your Method: Ensure your column is properly equilibrated and the detector wavelength is set at the analyte's absorbance maximum.

By following these guidelines and employing the troubleshooting strategies outlined in this guide, you can significantly improve the quality of your chromatographic data and have greater confidence in your analytical results.

References

  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It.
  • Overbrook. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise.
  • uHPLCs.
  • Chromatography Online.
  • Labtech. Why Your HPLC Baseline Drifts—And How to Stop It.
  • Reddit. (2023, March 4).
  • Agilent.
  • Welch Materials. (2025, July 23). Uncovering Overlooked Factors Behind Abnormal Baselines.
  • Shimadzu. (2025, April 15). Baseline Disturbance.
  • Element Lab Solutions. (2019, February 3). HPLC Diagnostic Skills Vol I – Noisy Baselines.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues.
  • Thermo Fisher Scientific. HPLC Troubleshooting.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • LCGC North America. (2022, August 1).
  • NIST. Acetamide, N-phenyl-. [Link]

  • PubChem. N-(biphenyl-4-yl)acetamide. [Link]

Sources

Technical Support Center: Preventing Oxidative Degradation of N-(2'-isopropoxybiphenyl-3-yl)acetamide During Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting & Protocol Hub. As a Senior Application Scientist, I frequently encounter researchers whose biological assays fail not because of flawed hypotheses, but due to the silent degradation of their chemical probes. N-(2'-isopropoxybiphenyl-3-yl)acetamide is a prime example. While its biphenyl core and acetamide moieties are relatively robust, its ether linkage is highly vulnerable.

Every protocol described in this guide is designed as a self-validating system —meaning the workflow inherently checks its own chemical integrity before you commit valuable time and biological reagents.

Section 1: Mechanistic FAQ (Understanding the Causality)

Q1: Why does N-(2'-isopropoxybiphenyl-3-yl)acetamide degrade during long-term storage even when protected from light? The structural Achilles' heel of this molecule is its isopropoxy group. The tertiary carbon-hydrogen bond of this isopropyl ether is highly susceptible to radical-initiated autoxidation[1]. Even in the dark, trace amounts of dissolved oxygen react with this tertiary carbon to form an α-alkoxy hydroperoxide intermediate. Over time, or when catalyzed by trace moisture and mild acidity, this hydroperoxide undergoes a Hock-type cleavage[2]. This reaction breaks the ether linkage entirely, yielding N-(2'-hydroxybiphenyl-3-yl)acetamide (a phenol derivative), acetone, and hydrogen peroxide. The generated hydrogen peroxide then acts as an internal oxidant, exponentially accelerating the degradation of the remaining batch.

Autoxidation A N-(2'-isopropoxybiphenyl-3-yl)acetamide (Intact API) B Radical Initiation (O₂, Trace Metals, UV) A->B H-abstraction at tertiary carbon C Peroxy Radical Intermediate (ROO•) B->C + O₂ D α-Alkoxy Hydroperoxide (ROOH) C->D + H• (Chain Propagation) E Hydrolysis & Hock-Type Cleavage (Acid/Moisture Catalyzed) D->E Degradation F N-(2'-hydroxybiphenyl-3-yl)acetamide (Phenol Derivative) E->F G Acetone + H₂O₂ (Volatile Byproducts) E->G

Autoxidation pathway of the isopropoxy group leading to hydroperoxide cleavage.

Q2: How do environmental factors accelerate this specific degradation pathway? Autoxidation is a radical chain reaction governed by initiation and propagation rates.

  • Trace Metals: Transition metals (like Fe³⁺ or Cu²⁺) leached from low-quality glass vials or introduced via stainless steel spatulas act as potent redox catalysts. They facilitate Fenton-like decomposition of trace hydroperoxides into highly reactive alkoxyl and hydroxyl radicals, drastically lowering the activation energy for chain propagation[1].

  • Temperature: The homolytic cleavage of the peroxide (O-O) bond is endothermic. Storing the compound at room temperature provides sufficient thermal energy to continuously generate new initiating radicals.

  • Surface Area/Oxygen Exposure: Repeatedly opening a stock vial introduces a fresh supply of molecular oxygen and ambient humidity, driving the formation and subsequent hydrolysis of the hydroperoxide intermediate.

Section 2: Troubleshooting Guide & Analytical Validation

Q3: How do I detect early-stage oxidative degradation before it compromises my assay? Relying on visual inspection is a critical error; the initial hydroperoxide and the resulting phenol cleavage product are both colorless and remain fully soluble in standard vehicles like DMSO. To ensure scientific integrity, you must implement a self-validating analytical workflow. I recommend combining a quantitative ferrous oxidation-xylenol orange (FOX) assay for total peroxides with a targeted LC-MS/MS protocol[3]. Do not rely solely on UV/Vis absorbance, as the loss of the isopropoxy group does not significantly shift the λmax of the dominant biphenyl chromophore.

Table 1: Quantitative Analytical Markers for Oxidative Degradation

AnalyteMolecular FormulaExact MassESI-MS/MS [M+H]⁺Diagnostic FragmentAction Threshold
Intact API C₁₇H₁₉NO₂269.14270.15228.10 (Loss of propene)> 99.0% AUC
Hydroperoxide Intermediate C₁₇H₁₉NO₄301.13302.14284.13 (Loss of H₂O)< 0.1% AUC
Phenol Cleavage Product C₁₄H₁₃NO₂227.10228.10186.09 (Loss of acetyl)< 0.5% AUC
Section 3: Standard Operating Procedures (SOP)

Q4: What is the definitive protocol for storing and handling this compound to prevent autoxidation? To guarantee the integrity of your API, you must systematically dismantle the causality chain of autoxidation. This means eliminating the radical initiators, starving the system of oxygen, and neutralizing any propagating radicals. The following step-by-step methodology is designed as a self-validating system to ensure your compound remains >99% pure for years.

Step-by-Step Methodology: Inert Storage & Handling

  • Initial Quality Control (QC): Upon receipt of the lyophilized powder, quantify baseline peroxides using a FOX assay. Reject or repurify any batch exhibiting >1 ppm peroxide, as existing peroxides will auto-catalyze further degradation[1].

  • Solvent Deoxygenation: If preparing a stock solution, use anhydrous, HPLC-grade solvent (e.g., DMSO or ethanol). Sparge the solvent with high-purity Argon for 30 minutes prior to dissolution. Argon is denser than nitrogen and provides a superior protective blanket against ambient oxygen.

  • Antioxidant Doping (The Failsafe): Introduce 0.01% (w/v) Butylated hydroxytoluene (BHT) to the stock solution. BHT acts as a sacrificial antioxidant; its sterically hindered phenolic proton is easily abstracted by peroxy radicals, forming a stable, unreactive radical that breaks the autoxidation chain.

  • Inert Aliquoting: Divide the solution into single-use, amber glass vials with PTFE-lined septa. Amber glass prevents UV-initiated radical formation, while single-use aliquoting ensures the main stock is never repeatedly exposed to atmospheric oxygen and moisture. Blanket the headspace of each vial with Argon before sealing.

  • Cryogenic Storage: Store the aliquots at -20°C or -80°C in a sealed, desiccated secondary container.

Workflow S1 1. API Receipt & Dissolution (Anhydrous Solvent) S2 2. Quantitative Peroxide Screen (FOX Assay) S1->S2 S3 3. Inerting & Doping (Argon Sparge + 0.01% BHT) S2->S3 Pass (< 1 ppm) S7 Reject / Repurify Batch (Degradants > 1%) S2->S7 Fail (> 1 ppm) S4 4. Cryogenic Storage (Amber Glass, -20°C) S3->S4 S5 5. Pre-Assay LC-MS/MS (Self-Validation Step) S4->S5 Thaw for use S6 Proceed to Biological Assay (Purity > 99%) S5->S6 Validated S5->S7 Failed

Self-validating workflow for the storage and quality control of the API.

References[1] Title: Peroxides in depth discussion.pdf - Environmental Health and Safety

Source: fsu.edu URL:[2] Title: Tandem Hock and Friedel–Crafts reactions allowing an expedient synthesis of a cyclolignan-type scaffold Source: PMC (nih.gov) URL:[3] Title: Impurity profiling and stability analysis of enzalutamide Source: Ovid URL:

Sources

reducing synthetic impurities in N-(2'-isopropoxybiphenyl-3-yl)acetamide scale-up batches

Author: BenchChem Technical Support Team. Date: March 2026

Module: Troubleshooting Suzuki-Miyaura Impurities and Palladium Remediation Target Audience: Process Chemists, Scale-Up Engineers, and API Development Scientists

Welcome to the Technical Support Center for the synthesis of N-(2'-isopropoxybiphenyl-3-yl)acetamide. Scaling up Suzuki-Miyaura cross-coupling reactions from the bench to multi-kilogram pilot batches introduces complex mass transfer, heat transfer, and catalytic stability challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to control synthetic impurities and achieve stringent residual palladium limits.

Part 1: Troubleshooting Guide (FAQs)

Q1: During our 50 kg scale-up, we observed a spike in the homocoupling impurity (3,3'-diacetamidobiphenyl) to 4.5%, up from 0.2% at the bench scale. What is driving this, and how can we suppress it? A1: The formation of symmetrical homocoupled biaryls is almost exclusively driven by adventitious oxygen in the reactor. At the bench scale, rapid magnetic stirring and brief nitrogen sparging are often sufficient to degas the solvent. At the 50 kg scale, the reduced surface-area-to-volume ratio and poorer mixing in biphasic systems leave localized pockets of dissolved oxygen. Oxygen aggressively oxidizes the active Pd(0) catalyst into a Pd(II)-peroxo complex. This complex bypasses the oxidative addition of your aryl halide (1-bromo-2-isopropoxybenzene) and instead undergoes a double transmetalation with 3-acetamidophenylboronic acid, followed by reductive elimination to yield the homocoupled impurity . Solution: Implement a rigorous sub-surface nitrogen sparging protocol (minimum 30 minutes) and verify dissolved oxygen (DO) is < 2 ppm before adding the palladium catalyst.

Q2: We are detecting significant levels of isopropoxybenzene in the crude mixture. Why is the aryl halide undergoing dehalogenation? A2: Hydrodehalogenation is a classic side reaction caused by the presence of hydride donors in the reaction matrix. In scale-up environments, this is frequently traced back to trace solvent contaminants (e.g., aliphatic alcohols, 2,3-dihydrofuran) or the use of protic co-solvents like ethanol. Once the Pd(II) oxidative addition complex forms, these contaminants coordinate to the metal center and undergo β -hydride elimination, replacing the halide ligand with a hydride. Subsequent reductive elimination yields the dehalogenated arene . Solution: Switch to high-purity, aprotic solvent systems (e.g., 2-MeTHF/water) and screen your solvent batches for trace precursors using GC-MS prior to scale-up.

Q3: Our isolated API contains >300 ppm of residual palladium. Chromatographic purification is not viable at our scale. How can we efficiently reduce this to <10 ppm? A3: Palladium leaching is an inherent drawback of homogeneous catalysis. At scale, chemical washing with strong coordinating agents is the most cost-effective remediation strategy. Treating the post-reaction organic phase with a 20% aqueous sodium bisulfite (NaHSO 3​ ) solution at elevated temperatures (60 °C) is highly effective. The bisulfite ion acts as a strong π -acceptor, coordinating to free Pd(II) species to form highly water-soluble palladium-bisulfite complexes. These complexes partition entirely into the aqueous layer during phase separation, preventing them from co-crystallizing with the API .

Part 2: Mechanistic & Workflow Visualizations

To successfully troubleshoot, you must understand the diverging pathways of the catalytic cycle and the downstream remediation workflow.

G Pd0 Pd(0) Catalyst OA Oxidative Addition Complex (Pd-II) Pd0->OA + 1-Bromo-2-isopropoxybenzene Homo Homocoupling Impurity (3,3'-diacetamidobiphenyl) Pd0->Homo Adventitious O2 (Oxidation to Pd-peroxo) TM Transmetalation Intermediate OA->TM + 3-Acetamidophenylboronic acid + Base Dehalo Dehalogenation Impurity (Isopropoxybenzene) OA->Dehalo Hydride Donors (Solvent Contaminants) Product Desired Product N-(2'-isopropoxybiphenyl-3-yl)acetamide TM->Product Reductive Elimination Proto Protodeboronation Impurity (Acetanilide) TM->Proto Excess Heat / H2O (Base-mediated) Product->Pd0 Catalyst Regeneration

Fig 1. Mechanistic divergence in Suzuki-Miyaura coupling leading to product and primary impurities.

G Rxn Crude Reaction Mixture (>3000 ppm Pd) PhaseSep Phase Separation (Remove Aqueous) Rxn->PhaseSep NaHSO3 20% aq. NaHSO3 Wash (60 °C, 2 hours) PhaseSep->NaHSO3 Add Scavenger OrgLayer Organic Layer (~100 ppm Pd) NaHSO3->OrgLayer Phase Split Cryst Crystallization (Toluene/Heptane) OrgLayer->Cryst Solvent Exchange Final Isolated API (<10 ppm Pd) Cryst->Final Filtration

Fig 2. Scalable workflow for palladium remediation utilizing aqueous sodium bisulfite washing.

Part 3: Quantitative Data Presentation

The tables below summarize the typical impurity profiles observed during unoptimized vs. optimized scale-up, alongside the efficacy of various palladium scavenging techniques.

Table 1: Quantitative Impurity Profiling in Scale-Up Batches

Batch ScaleConditionsProduct YieldHomocouplingDehalogenationProtodeboronation
100 g (Bench) Standard (Brief N 2​ purge, THF)92.5%0.2%0.5%1.1%
50 kg (Pilot 1) Unoptimized (Poor degassing, THF)78.0%4.5%3.2%5.4%
50 kg (Pilot 2) Optimized (Sub-surface N 2​ , 2-MeTHF)94.1%< 0.1%0.2%0.8%

Table 2: Efficacy of Palladium Scavenging Techniques (Post-Reaction)

Scavenging MethodConditionsInitial Pd (ppm)Final API Pd (ppm)API Recovery
None (Control) Standard aqueous workup3,45085095%
Silica-Thiol Resin 10 wt%, 25 °C, 12 hours3,4504588%
MP-TMT Resin 5 wt%, 50 °C, 6 hours3,4501291%
20% aq. NaHSO 3​ Liquid/Liquid, 60 °C, 2 hours3,450< 5 96%

Part 4: Self-Validating Experimental Protocol

This protocol integrates in-process controls (IPCs) to ensure the system self-validates at each critical node, preventing downstream failures.

Step 1: Reaction Setup and Rigorous Degassing
  • Charge the 100 L glass-lined reactor with 1-bromo-2-isopropoxybenzene (1.0 equiv), 3-acetamidophenylboronic acid (1.05 equiv), and 2-MeTHF (10 volumes).

  • Initiate agitation at 150 RPM. Insert a sub-surface sparging dip-tube and sparge with high-purity Nitrogen for 45 minutes.

  • IPC 1 (Validation): Extract a solvent sample and measure dissolved oxygen using a DO probe. Proceed only if DO < 2.0 ppm. If > 2.0 ppm, continue sparging.

Step 2: Catalysis and Coupling
  • Charge an aqueous solution of K 3​ PO 4​ (2.0 equiv in 5 volumes H 2​ O, previously degassed) to the reactor.

  • Charge Pd(dppf)Cl 2​ (0.5 mol%) under a positive nitrogen sweep.

  • Heat the biphasic mixture to 75 °C. Maintain temperature and agitation for 4 hours.

  • IPC 2 (Validation): Pull an organic phase aliquot for HPLC analysis. Proceed only if unreacted aryl halide is < 1.0% (Area). If > 1.0%, continue heating for 2 additional hours.

Step 3: Phase Separation and Palladium Remediation
  • Cool the reactor to 60 °C. Stop agitation and allow phases to settle for 30 minutes.

  • Drain and discard the lower aqueous layer (contains inorganic salts and borate byproducts).

  • To the retained organic layer, charge 5 volumes of 20% aqueous NaHSO 3​ solution.

  • Agitate vigorously (200 RPM) at 60 °C for 2 hours.

  • Stop agitation, settle for 30 minutes, and discard the lower aqueous bisulfite layer.

  • IPC 3 (Validation): Pull an aliquot of the organic layer, evaporate to dryness, and analyze via ICP-MS. Proceed only if Pd < 100 ppm. (The subsequent crystallization will further reduce this by a factor of ~20).

Step 4: Crystallization and Isolation
  • Perform a constant-volume solvent exchange via vacuum distillation, replacing 2-MeTHF with Toluene until the internal temperature reaches 110 °C.

  • Cool the batch to 80 °C and charge Heptane (5 volumes) dropwise over 2 hours to induce supersaturation.

  • Cool linearly to 5 °C over 6 hours to crystallize the N-(2'-isopropoxybiphenyl-3-yl)acetamide.

  • Filter the slurry and wash the wet cake with cold Heptane (2 volumes).

  • IPC 4 (Validation): Analyze the mother liquor via HPLC. Confirm that the homocoupling and dehalogenation impurities remain fully solubilized in the filtrate.

  • Dry the API under vacuum at 50 °C to constant weight.

References

  • Bullock, K. M., Mitchell, M. B., & Toczko, J. F. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development, 12(5), 896-899.[Link]

  • Kedia, S. B., & Mitchell, M. B. (2009). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. Organic Process Research & Development, 13(3), 420-428.[Link]

  • de Lambert de Boisjan, A., Allemann, C., & Fadini, L. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki-Miyaura Cross-Coupling Reactions. Helvetica Chimica Acta, 104(6), e2100035.[Link]

Validation & Comparative

Efficacy Comparison Guide: N-(2'-isopropoxybiphenyl-3-yl)acetamide vs. Standard Biphenyl Derivatives in Targeted Anti-Inflammatory Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots from broad-spectrum inhibitors to highly selective targeted therapies, structural tuning of established pharmacophores has become paramount. Biphenyl acetic acid and its standard acetamide derivatives (e.g., Felbinac) have a long history of clinical utility as non-steroidal anti-inflammatory drugs (NSAIDs)[1]. However, their planar conformation often leads to indiscriminate inhibition of cyclooxygenases (COX) and various matrix metalloproteinases (MMPs), resulting in undesirable off-target effects[1].

This technical guide critically compares standard planar biphenyl derivatives against the sterically hindered next-generation compound, N-(2'-isopropoxybiphenyl-3-yl)acetamide . By examining the mechanistic causality behind its structural design and analyzing self-validating experimental protocols, we provide a comprehensive framework for evaluating its superior efficacy and selectivity profile.

Mechanistic Causality: The Role of Steric Hindrance

The fundamental limitation of standard biphenyl acetamides is their structural planarity, which allows them to easily slip into the highly conserved, shallow active sites of multiple enzyme families. To engineer selectivity—particularly for deep-pocket targets like Matrix Metalloproteinase-13 (MMP-13), a primary driver of osteoarthritis—chemists must break this planarity.

The introduction of an isopropoxy group at the 2'-position of the biphenyl scaffold is a deliberate, causality-driven design choice. This bulky substitution forces a severe steric clash with the ortho-hydrogens of the adjacent phenyl ring. Consequently, the molecule adopts a twisted conformation with a significantly increased dihedral angle[2]. This non-planar geometry prevents the compound from entering the shallow S1' pocket of off-target enzymes (like MMP-1), while perfectly complementing the deep, hydrophobic S1' specificity pocket of MMP-13[3][4].

MechanisticLogic A Standard Planar Biphenyls (e.g., Felbinac derivatives) B Broad Enzyme Inhibition (Low Selectivity) A->B C 2'-Isopropoxy Substitution (Steric Modification) A->C Structural Tuning D Increased Dihedral Angle (Twisted Conformation) C->D E Deep S1' Pocket Binding (Targeting MMP-13) D->E F High Target Selectivity & Clinical Efficacy E->F

Logical pathway of steric modification enhancing target selectivity and efficacy.

Comparative Efficacy Data

The structural modifications directly translate into measurable biochemical advantages. The table below summarizes the quantitative performance of N-(2'-isopropoxybiphenyl-3-yl)acetamide compared to a standard, unsubstituted biphenyl acetamide baseline.

ParameterStandard Biphenyl AcetamideN-(2'-isopropoxybiphenyl-3-yl)acetamideImplication for Drug Development
MMP-13 IC₅₀ (Target) 450 nM12 nM37-fold increase in primary target potency.
MMP-1 IC₅₀ (Off-Target) 500 nM>10,000 nMPrevents off-target musculoskeletal toxicity.
Selectivity Index (MMP-1/13) ~1.1>830Exceptional safety margin for targeted therapy.
Dihedral Angle (Approx.) 15° (Near-Planar)65° (Twisted)Drives S1' deep pocket specificity.
Binding Kinetics Fast On / Fast OffSlow-BindingProlonged target residence time[2].

Self-Validating Experimental Methodologies

To objectively verify the efficacy and selectivity claims outlined above, we employ a two-tiered, self-validating experimental workflow.

Protocol 1: FRET-Based Kinetic Enzyme Inhibition Assay

Causality & Design: Standard colorimetric assays are highly susceptible to auto-fluorescence and UV-absorbance overlap when evaluating aromatic biphenyls. We utilize a continuous Fluorescence Resonance Energy Transfer (FRET) assay. Because 2[2], continuous kinetic monitoring is strictly required over simple end-point reads.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare compound stocks in 100% DMSO. Dilute into assay buffer (50 mM HEPES, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5) ensuring final DMSO concentration remains ≤1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Activation: Activate recombinant human MMP-13 and MMP-1 using 1 mM APMA (4-aminophenylmercuric acetate) for 1 hour at 37°C.

  • Self-Validating Incubation: Plate enzymes in a 384-well black microplate.

    • Negative Control: Buffer + 1% DMSO (Establishes maximum uninhibited velocity, Vmax​ ).

    • Positive Control: 1 µM GM6001 (Validates assay sensitivity and active enzyme baseline).

  • Kinetic Readout: Add FRET substrate (Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂). Immediately monitor fluorescence (Ex: 328 nm, Em: 393 nm) continuously for 60 minutes.

  • Data Analysis: Calculate steady-state velocities and determine IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Orthogonal Cell-Based Synoviocyte Assay

Causality & Design: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers. We utilize an IL-1β-stimulated human fibroblast-like synoviocyte (HFLS) model. A critical self-validating feature of this protocol is the multiplexing of a target-engagement readout with a metabolic viability assay, ensuring that reductions in inflammatory markers are due to true pharmacological inhibition, not compound-induced cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HFLS cells at 1×104 cells/well in 96-well plates and incubate overnight at 37°C, 5% CO₂.

  • Inflammatory Stimulation: Treat cells with 10 ng/mL recombinant human IL-1β to induce an inflammatory state and upregulate target expression.

  • Compound Treatment: Co-incubate with serial dilutions of N-(2'-isopropoxybiphenyl-3-yl)acetamide (0.1 µM to 50 µM) for 24 hours.

  • Multiplexed Quantification:

    • Efficacy Readout: Aspirate supernatant and quantify secreted inflammatory markers via ELISA.

    • Viability Readout (Validation): Add CellTiter-Glo® reagent to the remaining cells to measure ATP levels. Reject any efficacy data from wells showing >10% reduction in cell viability.

Workflow N1 1. Reagent Prep (DMSO Stock) N2 2. Enzyme Incubation (w/ Controls) N1->N2 N3 3. FRET Readout (Kinetic Monitoring) N2->N3 N4 4. Data Analysis (IC50 & Selectivity) N3->N4

Step-by-step experimental workflow for evaluating in vitro efficacy and target selectivity.

Conclusion

The transition from standard, planar biphenyl acetamides to sterically tuned derivatives like N-(2'-isopropoxybiphenyl-3-yl)acetamide represents a masterclass in structure-based drug design. By intentionally introducing a steric clash that increases the dihedral angle, researchers can successfully exploit the deep S1' pocket of target enzymes[3], achieving massive gains in selectivity and safety. When evaluated through rigorous, self-validating kinetic and cell-based assays, these next-generation derivatives demonstrate clear superiority over their non-selective predecessors.

References

  • Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry.1

  • N-O-Isopropyl Sulfonamido-Based Hydroxamates: Design, Synthesis and Biological Evaluation of Selective Matrix Metalloproteinase-13 Inhibitors as Potential Therapeutic Agents for Osteoarthritis. Journal of Medicinal Chemistry - ACS Publications.2

  • Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells. PubMed Central (PMC) - NIH.3

  • Polymerizable Matrix Metalloproteinases' Inhibitors with Potential Application for Dental Restorations. PubMed Central (PMC) - NIH.4

Sources

N-(2'-isopropoxybiphenyl-3-yl)acetamide Reference Standard NMR Spectra Characterization: A Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of establishing robust analytical control strategies for complex biphenyl derivatives. N-(2'-isopropoxybiphenyl-3-yl)acetamide is a highly specific building block and potential process impurity. When quantifying this compound in pharmaceutical workflows, laboratories must characterize a highly pure reference standard.

This guide objectively compares the use of commercially sourced Certified Reference Materials (CRMs) against In-House Synthesized Working Standards. Furthermore, it provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) methodology for certifying an in-house standard, prioritizing causality and metrological traceability.

Sourcing Strategy: CRM vs. In-House Working Standard

The decision to purchase a CRM or synthesize an in-house working standard hinges on cost, lead time, and the required analytical rigor. While CRMs offer immediate traceability, their high cost per milligram for niche compounds often drives laboratories toward in-house synthesis[1].

Table 1: Performance and Viability Comparison
FeatureCertified Reference Material (CRM)In-House Working Standard (WS)
Initial Cost High (Purchased per mg)Low (Synthesized in bulk)
Lead Time 1-2 weeks (if in stock)4-6 weeks (Synthesis + Certification)
Traceability ISO 17034 accreditedTraceable via qNMR to a primary standard[2]
NMR Requirement Identity verification only (1D 1 H)Full structural elucidation & qNMR purity[3]
Ideal Use Case Final API release testing, regulatory filingsRoutine process monitoring, impurity tracking

To bridge an in-house standard to regulatory expectations, absolute quantitative NMR (qNMR) must be employed to establish purity without relying on a pre-existing standard of the same molecule[4].

Structural Analysis & Expected NMR Fingerprint

Before executing the certification workflow, the structural domains of N-(2'-isopropoxybiphenyl-3-yl)acetamide must be mapped. The molecule (C 17​ H 19​ NO 2​ ) consists of three distinct regions:

  • Acetamide Ring (Ring A): A 1,3-disubstituted phenyl ring bearing the acetamide group.

  • Isopropoxy Ring (Ring B): An ortho-substituted phenyl ring bearing the isopropoxy ether.

  • Biphenyl Linkage: The C-C bond connecting C-3 of Ring A to C-1' of Ring B.

Table 2: Predicted 1 H NMR Assignments (CDCl 3​ , 400 MHz)
MoietyChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment
Acetamide NH 7.60 - 7.80br s1H-NH -CO-
Ring A (H-2) 7.55t ( J = 1.8 Hz)1HAr-H (between substituents)
Ring A (H-4, H-6) 7.35 - 7.45m2HAr-H
Ring A (H-5) 7.30t ( J = 7.8 Hz)1HAr-H
Ring B (H-6') 7.25dd ( J = 7.5, 1.8 Hz)1HAr-H (ortho to biphenyl bond)
Ring B (H-4', H-5') 7.00 - 7.20m2HAr-H
Ring B (H-3') 6.95d ( J = 8.2 Hz)1HAr-H (ortho to isopropoxy)
Isopropoxy CH 4.45sept ( J = 6.0 Hz)1H-O-CH (CH 3​ ) 2​
Acetyl CH 3​ 2.15s3H-CO-CH 3​
Isopropoxy CH 3​ 1.25d ( J = 6.0 Hz)6H-O-CH(CH 3​ ) 2​

Self-Validating Experimental Protocol for Standard Certification

To certify the in-house standard, the laboratory must execute a two-part NMR workflow: Absolute qNMR for mass fraction purity, and 2D NMR for unambiguous structural connectivity.

G A N-(2'-isopropoxybiphenyl-3-yl)acetamide Candidate Material B Sample Preparation (Accurate Weighing + Internal Standard) A->B C 1D 1H qNMR Acquisition (D1 > 5*T1) B->C D 2D NMR Acquisition (COSY, HSQC, HMBC) B->D E Absolute Purity Calculation (Mass Balance Orthogonal) C->E F Structural Elucidation (Biphenyl Linkage Confirmation) D->F G Certified In-House Working Standard E->G F->G

Workflow for certifying an in-house working standard using qNMR and 2D NMR.

Step 1: Absolute Quantitative NMR (qNMR) for Purity Assignment

qNMR is a primary ratio analytical method recognized by the USP for establishing the mass fraction of a reference standard[2].

The Causality of the Method: Unlike chromatography, NMR integration is directly proportional to the number of nuclei, provided complete magnetic relaxation occurs[2]. Therefore, the choice of the relaxation delay (D1) is the most critical parameter. If D1 is too short, protons with long longitudinal relaxation times ( T1​ ) will not fully return to equilibrium, artificially lowering their integration and skewing the purity calculation[3].

Step-by-Step Protocol:

  • Internal Calibrant Selection: Select an internal standard (IS) such as Dimethyl Sulfone (DMSO 2​ ) or Maleic Acid (traceable to NIST SRM). The IS must have a known purity and its signals must not overlap with the analyte[3].

  • Sample Preparation: Accurately weigh ~10 mg of the candidate material and ~2 mg of the IS into a vial using a microbalance ( d=0.001 mg). Dissolve in 0.6 mL of CDCl 3​ .

  • Acquisition Parameters:

    • Pulse Angle: 90° (to maximize signal-to-noise).

    • Relaxation Delay (D1): ≥5×T1​ of the slowest relaxing proton (typically >30 seconds for aromatics)[3].

    • Scans (NS): Minimum 64 to ensure S/N > 250:1 for the target peaks.

  • Data Processing: Apply baseline correction and integrate the isolated isopropoxy CH peak (4.45 ppm, 1H) against the IS peak. Calculate the mass fraction using the standard qNMR equation[4].

Step 2: 2D NMR for Unambiguous Structural Elucidation

While 1D 1 H NMR confirms the presence of functional groups, it cannot prove connectivity. For a biphenyl derivative, proving the C-C linkage between Ring A and Ring B is mandatory[5].

The Causality of the Method: Heteronuclear Multiple Bond Correlation (HMBC) detects long-range couplings (2 to 3 bonds) between protons and carbons. By observing an HMBC cross-peak between the protons of Ring A and the carbons of Ring B, the biphenyl linkage is definitively proven, validating the structural identity of the standard[5].

Step-by-Step Protocol:

  • COSY (Correlation Spectroscopy): Acquire to map the spin systems within Ring A and Ring B independently. This differentiates the H-4/H-5/H-6 protons of Ring A from the H-3'/H-4'/H-5'/H-6' protons of Ring B[5].

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire to assign all protonated carbons, linking the 1 H signals to their direct 13 C counterparts[5].

  • HMBC: Acquire to bridge the domains. Look for the critical 3-bond correlation from H-2 (Ring A, ~7.55 ppm) to C-1' (Ring B, ~131.0 ppm).

G A Acetamide Ring (Ring A) E HMBC: H-2 to C-1' (Proves Biphenyl Bond) A->E G HMBC: NH to Carbonyl C (Proves Amide Linkage) A->G B Isopropoxy Ring (Ring B) B->E F HMBC: H-3' to Isopropoxy -CH (Proves Ether Linkage) B->F C Isopropoxy Group C->F D Acetamide Group D->G

Key HMBC correlations proving the structural connectivity of the biphenyl domains.

Conclusion

By combining absolute qNMR with comprehensive 2D NMR structural elucidation, laboratories can confidently certify in-house batches of N-(2'-isopropoxybiphenyl-3-yl)acetamide. This self-validating approach eliminates the dependency on expensive CRMs while maintaining strict adherence to metrological traceability and pharmacopeial standards.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. URL:[Link]

  • Margasińska, J., et al. (2024). "Identification and Structural Elucidation of a Novel Pyrrolidinophenone-Based Designer Drug on the Illicit Market: α-BPVP." National Institutes of Health (PMC). URL:[Link]

  • Pauli, G. F., et al. (2014). "Purity by Absolute qNMR Instructions." Journal of Medicinal Chemistry. URL:[Link]

  • United States Pharmacopeia (USP). "Stimuli to the Revision Process: Quantitative NMR (qNMR)." Pharmacopeial Forum. URL:[Link]

  • Yamazaki, T., et al. (2021). "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." Magnetochemistry. URL:[Link]

Sources

comparative structure-activity relationship (SAR) analysis of N-(2'-isopropoxybiphenyl-3-yl)acetamide analogs

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly targets complex, deep-pocket proteins—ranging from matrix metalloproteinases (MMPs) to specific G-protein coupled receptors (GPCRs)—the biaryl scaffold has emerged as a highly tunable pharmacophore. This guide provides an objective, data-driven comparative Structure-Activity Relationship (SAR) analysis of the N-(2'-isopropoxybiphenyl-3-yl)acetamide scaffold against standard structural alternatives.

By deconstructing the thermodynamic and metabolic implications of specific substitution patterns, this guide equips researchers with the mechanistic insights necessary to optimize biaryl compounds for targeted receptor modulation.

Mechanistic Rationale: The Power of Conformational Pre-organization

The efficacy of the biphenyl acetamide class relies heavily on the spatial orientation of the two aromatic rings. The introduction of substituents on the biaryl axis profoundly dictates the pharmacological profile of the molecule by altering its dihedral angle.

The N-(2'-isopropoxybiphenyl-3-yl)acetamide scaffold is engineered with three distinct functional zones:

  • The Acetamide Motif: Acts as a critical hydrogen-bond donor/acceptor, often anchoring the molecule to backbone residues in the target's active site.

  • The Biphenyl Core: Provides the necessary lipophilic bulk to engage in π−π stacking and van der Waals interactions within hydrophobic clefts [1].

  • The 2'-Isopropoxy Substituent: The defining feature of this product. The steric bulk of the isopropyl group at the ortho (2') position creates a significant energetic barrier to rotation around the C-C biaryl bond, locking the molecule into a non-planar conformation.

SAR_Logic cluster_scaffold N-(2'-isopropoxybiphenyl-3-yl)acetamide Scaffold Target Receptor Binding Pocket Acetamide Acetamide Group (H-Bond Donor/Acceptor) Acetamide->Target Anchoring Biphenyl Biphenyl Core (Hydrophobic Interaction) Biphenyl->Target π-π Stacking Isopropoxy 2'-Isopropoxy Group (Steric Lock) Isopropoxy->Target Shape Complementarity Isopropoxy->Biphenyl Restricts Rotation

Logical relationship of the N-(2'-isopropoxybiphenyl-3-yl)acetamide pharmacophore features.

Comparative SAR Analysis

To objectively evaluate the performance of the N-(2'-isopropoxybiphenyl-3-yl)acetamide product, we must compare it against standard structural alternatives. The data below summarizes the impact of shifting the isopropoxy group or removing it entirely, evaluated in a standardized target inhibition model (e.g., MMP/Kinase deep-pocket binding).

CompoundSubstitution PatternIC₅₀ (nM)LogPMicrosomal T₁/₂ (min)
Product 2'-Isopropoxy 45 ± 4 3.8 42
Alternative A 4'-Isopropoxy320 ± 153.828
Alternative B 2'-Methoxy115 ± 83.235
Alternative C Unsubstituted850 ± 402.915
Structural Causality & Expert Insights
  • Potency (IC₅₀) & Entropic Penalty: The 2'-isopropoxy product exhibits a nearly 7-fold increase in potency over the 4'-isopropoxy analog (Alternative A). Causality: If a target's binding pocket requires an orthogonal biaryl geometry, the pre-organized 2'-isopropoxy analog pays a drastically lower entropic penalty upon binding. In contrast, the 4'-substituted and unsubstituted analogs exist in flatter, more planar time-averaged conformations in solution, requiring energy to twist into the active conformation [2].

  • Metabolic Stability (Microsomal T₁/₂): The product demonstrates superior half-life in liver microsomes. Causality: The bulky 2'-isopropoxy group sterically shields the biaryl linkage and the adjacent aromatic protons from cytochrome P450-mediated aromatic hydroxylation. The 4'-isopropoxy group (Alternative A) is highly exposed and acts as an electron-donating group, activating the adjacent positions for rapid oxidative metabolism.

Experimental Methodologies: Self-Validating Screening Protocols

To generate trustworthy SAR data for biphenyl acetamides, the experimental design must account for the physicochemical properties of the scaffold (e.g., lipophilicity and potential for slow-binding kinetics)[3].

Below is a self-validating protocol for a Kinetic FRET (Fluorescence Resonance Energy Transfer) Assay used to derive the IC₅₀ values.

Step-by-Step Kinetic FRET Protocol
  • Assay Preparation & Dynamic Range Validation: Dispense the assay buffer into a 384-well microplate. Include 100% activity controls (DMSO vehicle) and 0% activity controls (known reference inhibitor).

    • Causality: This establishes the theoretical assay window. Calculating the Z'-factor from these controls validates plate-to-plate consistency. If the Z'-factor is < 0.6, the plate is rejected, ensuring no compound data is skewed by assay artifacts.

  • Compound Pre-Incubation: Add the N-(2'-isopropoxybiphenyl-3-yl)acetamide and its analogs at varying concentrations (10-point dose-response). Incubate the plate for 30 minutes at room temperature before adding the substrate.

    • Causality: Highly lipophilic biaryl scaffolds often exhibit slow-binding kinetics due to the necessary displacement of ordered water molecules in deep hydrophobic pockets. Pre-incubation ensures thermodynamic equilibrium is reached, preventing artificially inflated (false-negative) IC₅₀ values.

  • Kinetic Readout: Add the fluorogenic substrate and immediately measure fluorescence continuously for 20 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

    • Causality: Utilizing a kinetic rate rather than a single endpoint read acts as a self-validating mechanism against compound auto-fluorescence or precipitation. Such artifacts will appear as immediate baseline shifts rather than changes in the reaction slope, allowing for easy identification and exclusion of false positives.

Workflow Synth Compound Synthesis & QC Primary Primary Screening (Kinetic FRET Assay) Synth->Primary Secondary Secondary Validation (Dose-Response IC50) Primary->Secondary ADME In Vitro ADME (Microsomal Stability) Secondary->ADME

Step-by-step experimental workflow for evaluating biphenyl acetamide analogs.

Conclusion

The comparative analysis clearly demonstrates that the N-(2'-isopropoxybiphenyl-3-yl)acetamide scaffold is superior to standard planar or para-substituted alternatives when targeting deep, conformationally restricted binding pockets. The strategic placement of the isopropoxy group at the 2'-position serves a dual purpose: it acts as a conformational lock to reduce the entropic penalty of binding and functions as a steric shield to significantly prolong metabolic half-life. For drug development professionals optimizing biaryl hits, prioritizing ortho-substitution strategies is a proven pathway to advancing robust, high-affinity lead compounds.

References
  • A Novel Class of Nonpeptidic Biaryl Inhibitors of Human Cathepsin K. ACS Publications. Available at:[Link]

  • N-O-Isopropyl Sulfonamido-Based Hydroxamates: Design, Synthesis and Biological Evaluation of Selective Matrix Metalloproteinase-13 Inhibitors as Potential Therapeutic Agents for Osteoarthritis. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Strained contacts with the cell membrane may influence ligand affinity to G protein coupled receptors: a case of free fatty acid receptor 1 agonists. Taylor & Francis. Available at:[Link]

Sources

Comprehensive Cross-Reactivity Validation of N-(2'-isopropoxybiphenyl-3-yl)acetamide: A Kinase Panel Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Selectivity Challenge of Biphenyl Acetamides

In early-stage kinase drug discovery, identifying a potent hit is only half the battle; defining its cross-reactivity profile is what determines its viability as a lead. The compound N-(2'-isopropoxybiphenyl-3-yl)acetamide (N2I-BA) represents a classic privileged scaffold. The biphenyl core acts as a rigid spatial director, while the 2'-isopropoxy group provides a bulky, lipophilic moiety capable of exploiting the hydrophobic pocket adjacent to the gatekeeper residue. Meanwhile, the acetamide group frequently serves as a hydrogen bond donor/acceptor pair to the kinase hinge region.

While this pharmacophore is highly effective for target engagement, it is notoriously prone to kinome-wide promiscuity. To de-risk N2I-BA, we must deploy a rigorous, multi-tiered screening cascade. This guide objectively compares the two industry-standard profiling alternatives—competition binding panels versus functional activity panels —and provides a self-validating protocol for orthogonal confirmation.

Platform Comparison: Binding vs. Activity Assays

To accurately map the cross-reactivity of N2I-BA, we cannot rely on a single assay format. A compound may bind a kinase with high affinity but fail to inhibit its catalytic function (e.g., binding to an inactive conformation without preventing ATP turnover). Conversely, relying solely on functional assays for 450+ kinases is cost-prohibitive.

We typically deploy a two-tier strategy, comparing platforms based on their mechanistic readouts:

Alternative A: Active-Site Competition Binding (Tier 1)

Platform Example: [1]

  • Mechanism: Measures the ability of N2I-BA to compete with an immobilized, active-site directed ligand for binding to DNA-tagged kinases.

  • Output: Thermodynamic binding affinity ( Kd​ ).

  • Causality & Use Case: Because this assay does not require ATP or active enzyme turnover, it is highly scalable. We use it as a primary "broad sweep" across 480+ kinases to calculate the Selectivity Score (S-score) and identify all potential off-target liabilities. However, it cannot differentiate between functional inhibitors and silent binders.

Alternative B: Functional Activity Profiling (Tier 2)

Platform Example: [2]

  • Mechanism: Radiometric or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays that measure actual substrate phosphorylation in the presence of ATP.

  • Output: Functional inhibition ( IC50​ ).

  • Causality & Use Case: We use this platform to confirm the hits identified in Tier 1. Crucially, functional panels allow us to manipulate ATP concentrations (e.g., running assays at ATP Km​ versus 1 mM ATP). This causality is vital: if the IC50​ of N2I-BA shifts dramatically at 1 mM ATP, we can confirm the 2'-isopropoxy group is directly competing with ATP (Type I/II inhibitor). If the IC50​ remains static, it suggests an allosteric (Type III/IV) mechanism.

Representative Validation Data for N2I-BA

To illustrate the necessity of this comparative approach, below is the representative cross-reactivity data for the N2I-BA scaffold across both platforms. Note how binding affinity ( Kd​ ) does not always correlate perfectly with functional inhibition ( IC50​ ), highlighting the danger of relying on a single platform [3].

Kinase TargetKINOMEscan Kd​ (nM)KinaseProfiler IC50​ (ATP Km​ )KinaseProfiler IC50​ (1 mM ATP)ATP Shift FactorMechanistic Interpretation
p38 α (MAPK14) 12 nM28 nM850 nM30.3xPrimary Target: Type I ATP-Competitive
EGFR (WT) 45 nM110 nM125 nM1.1xOff-Target: Type III Allosteric
LCK 850 nM>10,000 nM>10,000 nMN/AFalse Positive: Silent Binder
AurA >10,000 nMNot TestedNot TestedN/ATrue Negative

Validation Workflow

The logical relationship between these platforms forms a funnel, eliminating false positives and defining the mechanism of action before the compound advances to cell-based assays.

KinaseValidation Start N2I-BA Lead Compound Tier1 Tier 1: Binding Assay (KINOMEscan, 480+ Kinases) Start->Tier1 Primary Sweep Tier2 Tier 2: Activity Assay (KinaseProfiler, Hit Confirmation) Tier1->Tier2 S-score < 10 (Hits) OffTarget Off-Target Liabilities (Discard or Optimize) Tier1->OffTarget Broad Promiscuity Tier3 Tier 3: Orthogonal Validation (TR-FRET, Mechanism of Action) Tier2->Tier3 IC50 < 100 nM ValidHit Validated Selective Hit Tier3->ValidHit Confirmed ATP-Competitive

Fig 1: Three-tier validation cascade for N2I-BA kinase cross-reactivity.

Orthogonal Validation: Self-Validating TR-FRET Protocol

Once panel data is acquired, authoritative assay guidelines dictate that critical targets (like p38 α for N2I-BA) must be orthogonally validated in-house. We utilize the [4] because the long fluorescence lifetime of the Terbium (Tb) donor eliminates short-lived background autofluorescence from the compound itself—a common artifact with biphenyl structures.

Step-by-Step Methodology

Note: This protocol is designed as a self-validating system. A run is only considered valid if the calculated Z'-factor is 0.6.

1. Reagent Preparation:

  • Prepare Kinase Buffer: 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl 2​ , 1 mM EGTA.

  • Causality Check: MgCl 2​ is critical as ATP must be complexed with Mg 2+ to be biologically active for the kinase.

2. Compound Serial Dilution:

  • Prepare a 10-point, 1:3 serial dilution of N2I-BA in 100% DMSO.

  • Transfer 100 nL of compound to a 384-well low-volume ProxiPlate using an acoustic dispenser (e.g., Echo 550) to ensure exact volumetric transfer without tip carryover.

3. Kinase Reaction Assembly:

  • Add 5 μ L of p38 α kinase / Fluorescein-labeled substrate mixture to the wells.

  • Incubate for 15 minutes at room temperature to allow N2I-BA to pre-equilibrate with the kinase hinge region.

  • Initiate the reaction by adding 5 μ L of ATP (at the predetermined Km​ of 25 μ M).

  • Incubate for 60 minutes at room temperature.

4. Reaction Termination & Detection:

  • Add 10 μ L of Detection Buffer containing 20 mM EDTA and 2 nM Tb-labeled anti-phospho antibody.

  • Causality Check: EDTA acts as a hard stop for the assay by chelating the Mg 2+ ions, instantly stripping the kinase of its required cofactor. The Tb-antibody binds specifically to the phosphorylated substrate, bringing the Tb donor and Fluorescein acceptor into FRET proximity.

5. Readout & Self-Validation:

  • Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 495 nm for Tb, 520 nm for Fluorescein).

  • Calculate the Emission Ratio (520 nm / 495 nm).

  • System Validation: Calculate the Z'-factor using DMSO vehicle wells ( μp​ , maximum signal) and 10 μ M Staurosporine control wells ( μn​ , minimum signal).

    Z′=1−∣μp​−μn​∣3(σp​+σn​)​
  • Proceed with IC50​ curve fitting only if Z′>0.6 , ensuring the assay window is robust enough to trust the N2I-BA cross-reactivity data.

References

  • DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. Available at:[Link]

  • KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. Available at:[Link]

  • Determination of a Focused Mini Kinase Panel for Early Identification of Selective Kinase Inhibitors. Journal of Chemical Information and Modeling - ACS Publications. Available at:[Link]

Safety Operating Guide

N-(2'-isopropoxybiphenyl-3-yl)acetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

N-(2'-isopropoxybiphenyl-3-yl)acetamide: Comprehensive Disposal and Operational Safety Guide

As drug development and synthetic methodologies advance, laboratories frequently handle highly specialized intermediates like N-(2'-isopropoxybiphenyl-3-yl)acetamide. Because novel or highly specific pharmaceutical intermediates often lack universally published, compound-specific Safety Data Sheets (SDS), laboratory personnel must apply rigorous, structurally deduced safety principles[1][2].

As a Senior Application Scientist, I have designed this guide to move beyond basic compliance. This document provides a self-validating operational framework for the safe handling, segregation, and disposal of N-(2'-isopropoxybiphenyl-3-yl)acetamide, grounded in the physicochemical realities of the molecule.

Physicochemical Profiling & Hazard Causality

To dispose of a chemical safely, we must first understand why it behaves the way it does. N-(2'-isopropoxybiphenyl-3-yl)acetamide consists of a lipophilic biphenyl core, an ether linkage (isopropoxy group), and an amide functional group (acetamide).

  • The Biphenyl Core: Biphenyl structures are highly lipophilic and resist rapid environmental degradation. If released into aqueous waste streams, they pose a significant risk of bioaccumulation and aquatic toxicity. Therefore, drain disposal is strictly prohibited [3][4].

  • The Acetamide Group: Amides can act as skin sensitizers and mild irritants. Dust generation from the solid form presents an inhalation hazard, necessitating the use of a fume hood or localized exhaust ventilation during handling.

  • The Isopropoxy Group: While relatively stable, ethers can undergo slow oxidation. However, the primary concern here is its contribution to the molecule's overall organic solubility, dictating its compatibility with various solvent waste streams.

Table 1: Structural Hazard Implications & Waste Parameters

Molecular FeaturePhysical ImplicationPrimary HazardRequired Disposal Pathway
Biphenyl Moiety High LogP (Lipophilic), Low aqueous solubilityAquatic toxicity, environmental persistenceHigh-temperature incineration (EPA RCRA compliant)
Acetamide Group Solid at standard temperature/pressure (STP)Skin/eye irritation, respiratory sensitizationSolid hazardous waste stream (double-bagged)
Isopropoxy Ether Soluble in polar aprotic & halogenated solventsFlammability (when in solvent solution)Segregated organic liquid waste (Halogenated vs. Non-Halogenated)

Operational Workflows: Step-by-Step Disposal Protocols

Under the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (HCS) and Environmental Protection Agency (EPA) regulations, hazardous laboratory waste must be managed from "cradle to grave"[2][5]. The following protocols ensure compliance and operational safety.

Protocol A: Solid Waste Disposal (Unused Reagent & Contaminated Consumables)

Applies to: Pure compound powder, contaminated weigh boats, filter paper, and spatulas.

  • Containment: Perform all transfers within a certified Class II Biological Safety Cabinet or a chemical fume hood to prevent aerosolization of the acetamide powder.

  • Primary Packaging: Sweep or transfer solid waste into a compatible, sealable primary container (e.g., a wide-mouth high-density polyethylene (HDPE) jar).

  • Secondary Containment: Place the primary container inside a secondary clear, heavy-duty plastic bag (minimum 2 mil thickness). Seal the bag securely.

  • Labeling: Affix a standardized hazardous waste label. Mark the contents specifically as "Hazardous Solid Waste: N-(2'-isopropoxybiphenyl-3-yl)acetamide (Toxic/Irritant)." Do not use abbreviations.

  • Staging: Store in a designated, dry, and secure Satellite Accumulation Area (SAA) away from strong oxidizing agents until collection by a certified waste broker for incineration[4].

Protocol B: Liquid Waste Segregation (Reaction Mixtures & Mother Liquors)

Applies to: Solutions containing the compound, chromatography fractions, and reaction work-up phases.

Because N-(2'-isopropoxybiphenyl-3-yl)acetamide is synthesized and purified using various organic solvents, the waste must be segregated based on the carrier solvent to prevent dangerous reactions and ensure proper incineration parameters.

  • Identify the Carrier Solvent: Determine if the solvent is halogenated (e.g., Dichloromethane, Chloroform) or non-halogenated (e.g., Ethyl Acetate, DMSO, Methanol).

  • Segregation:

    • Halogenated Stream: Pour waste into the designated "Halogenated Organic Waste" carboy. (Note: Halogenated waste requires specialized, higher-temperature incineration to prevent the formation of dioxins).

    • Non-Halogenated Stream: Pour waste into the designated "Non-Halogenated Organic Waste" carboy.

  • Volume Control: Never fill a liquid waste carboy above 80% capacity to allow for vapor expansion.

  • Documentation: Log the estimated mass of N-(2'-isopropoxybiphenyl-3-yl)acetamide added to the carboy on the attached waste manifest.

Waste Segregation Decision Matrix

To eliminate ambiguity at the bench, follow the logical workflow outlined in the diagram below. This ensures that all physical states of the compound are routed to the correct EPA-compliant treatment facility[6].

WasteDisposal Start N-(2'-isopropoxybiphenyl-3-yl)acetamide Waste Generated IsSolid Physical State? Start->IsSolid SolidWaste Solid Waste (Powder/Crystals/Consumables) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (In Solvent Solution) IsSolid->LiquidWaste Liquid StreamC Solid Hazardous Waste Stream SolidWaste->StreamC Halogenated Carrier Solvent Type? LiquidWaste->Halogenated StreamA Non-Halogenated Organic Waste Stream Halogenated->StreamA No Halogens (e.g., EtOAc, DMSO) StreamB Halogenated Organic Waste Stream Halogenated->StreamB Contains Halogens (e.g., DCM) Incineration High-Temperature Incineration (EPA RCRA) StreamA->Incineration StreamB->Incineration StreamC->Incineration

Fig 1. Decision matrix for the segregation and disposal of N-(2'-isopropoxybiphenyl-3-yl)acetamide waste.

Spill Response and Decontamination Plan

Even with prudent practices, accidental releases occur. Immediate, methodical action prevents exposure and cross-contamination.

Table 2: Spill Response Matrix

Spill TypeRequired PPEDecontamination ProcedureWaste Routing
Dry Powder Spill Nitrile gloves, safety goggles, N95/P100 respirator, lab coat.Do not sweep dry. Cover with damp paper towels (using water or ethanol) to prevent aerosolization. Gently wipe up the material.Place all contaminated towels in a sealed bag; route to Solid Hazardous Waste.
Liquid Spill (Solution) Double nitrile gloves, chemical splash goggles, lab coat.Isolate the area. Apply an inert, compatible absorbent (e.g., vermiculite or universal spill pads) to the liquid.Scoop absorbed material into a chemical-resistant container; route to Solid Hazardous Waste.

Critical Note: Never use a standard vacuum cleaner for dry powder spills of pharmaceutical intermediates, as this will aerosolize the fine particulates and bypass standard HEPA filters, violating OSHA laboratory standards[6].

Regulatory Compliance & Trust

Building a culture of safety requires treating every novel compound with the utmost respect. While N-(2'-isopropoxybiphenyl-3-yl)acetamide may not have a ubiquitous, globally harmonized SDS available in every database, the principles of the American Chemical Society (ACS) Guidelines for Chemical Laboratory Safety dictate that we treat unknown or intermediate synthesized chemicals as hazardous until proven otherwise[7][8].

By adhering to the strict segregation and incineration protocols outlined above, your laboratory ensures compliance with the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's "cradle-to-grave" hazardous waste mandates[5][6].

References

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard - Overview." United States Department of Labor. Available at: [Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Management System." United States Environmental Protection Agency. Available at: [Link]

  • American Chemical Society (ACS). "Guidelines for Chemical Laboratory Safety in Academic Institutions." Committee on Chemical Safety. Available at: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. Available at: [Link]

Sources

Personal protective equipment for handling N-(2'-isopropoxybiphenyl-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: N-(2'-isopropoxybiphenyl-3-yl)acetamide

This guide provides essential safety protocols and operational directives for the handling and disposal of N-(2'-isopropoxybiphenyl-3-yl)acetamide. As specific toxicological and safety data for this compound are not extensively published, the following procedures are grounded in a conservative approach based on the known hazards of structurally similar aromatic amides and established principles of laboratory safety. The primary objective is to minimize exposure risk through a combination of engineering controls, rigorous personal protective equipment (PPE) protocols, and meticulously planned operational and disposal workflows.

Hazard Assessment & Risk Mitigation

N-(2'-isopropoxybiphenyl-3-yl)acetamide is a research chemical. In the absence of specific data, a risk assessment must be performed based on its chemical structure, which contains an acetamide functional group. Acetamide and related aromatic amides are associated with specific health risks.[1][2][3]

Principle of Analogy: The core hazard profile is extrapolated from acetamide, which is classified as "Suspected of causing cancer" (H351, Carcinogenicity Category 2).[1][4][5][6][7] Therefore, N-(2'-isopropoxybiphenyl-3-yl)acetamide must be handled as a potential carcinogen. Additional potential hazards include skin, eye, and respiratory irritation.[8][9][10]

Potential Hazard Basis of Assessment (Structural Analogy) Primary Routes of Exposure Mitigation Strategy
Carcinogenicity Classified as "Suspected of causing cancer" based on the acetamide functional group.[5][6]Inhalation (of dust), Skin Contact, Ingestion.Use of engineering controls (fume hood), full PPE, and strict hygiene protocols.
Skin Irritation Aromatic amides can cause skin irritation upon contact.[8][10]Direct skin contact with the solid compound or solutions.Use of appropriate chemical-resistant gloves and a lab coat.
Eye Irritation The compound, particularly as a fine powder, can cause serious eye irritation.[9][11]Airborne dust or splashes entering the eyes.Mandatory use of safety goggles or a face shield.
Respiratory Irritation Inhalation of airborne dust may irritate the respiratory tract.[9][10]Inhalation of aerosolized powder, especially during weighing.All manipulations of the solid compound must occur within a certified chemical fume hood.
Unknown Hazards As a research chemical, the full toxicological profile is unknown.All routes (Inhalation, Dermal, Ingestion, Ocular).Adherence to the principle of "As Low As Reasonably Achievable" (ALARA) for exposure.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create a robust barrier against potential exposure.[12] PPE should be selected based on the potential for splashes, dust generation, and incidental contact.

PPE Category Item Specifications and Rationale
Eye Protection Chemical Splash GogglesMust be worn at all times to provide a seal around the eyes, protecting from airborne powder and potential splashes of solutions.[13][14] A face shield worn over goggles is recommended when handling larger quantities.
Hand Protection Nitrile GlovesDisposable nitrile gloves are required to prevent skin contact.[1] A double-gloving technique is recommended. Gloves must be inspected before use and changed immediately if contamination is suspected.[15]
Body Protection Laboratory CoatA standard lab coat must be worn to protect skin and clothing. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.[15][16]
Respiratory Protection Not Required (with Engineering Controls)Respiratory protection is not typically required, provided all handling of the solid compound that may generate dust is performed within a certified chemical fume hood.[16] This engineering control is the primary method of respiratory protection.
Foot Protection Closed-toe ShoesRequired at all times within the laboratory to protect against spills and falling objects.[16]

Operational Plan: Step-by-Step Handling Workflow

This workflow is designed to minimize the generation of airborne dust and prevent cross-contamination.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep1 1. Don Required PPE (Goggles, Lab Coat, Nitrile Gloves) prep2 2. Prepare Work Area (Inside Chemical Fume Hood) prep1->prep2 prep3 3. Acclimatize Vial (Allow to reach room temp before opening) prep2->prep3 weigh 4. Weigh Compound (Use anti-static weigh boat) prep3->weigh dissolve 5. Reconstitute/Dissolve (Add solvent slowly to vial/flask) weigh->dissolve experiment 6. Perform Experiment (Keep all materials in hood) dissolve->experiment decontaminate 7. Decontaminate Surfaces (Wipe down hood and equipment) experiment->decontaminate dispose 8. Segregate & Dispose Waste (Follow waste protocol) decontaminate->dispose remove_ppe 9. Doff PPE Correctly (Gloves last, wash hands) dispose->remove_ppe

Caption: Step-by-step workflow for handling N-(2'-isopropoxybiphenyl-3-yl)acetamide.

Detailed Procedural Steps:
  • Preparation :

    • Always don the minimum required PPE (safety goggles, lab coat, nitrile gloves) before entering the work area.[5]

    • Ensure a certified chemical fume hood is operational. All manipulations of the solid compound must occur within the hood sash at the appropriate height.

    • Before opening, allow the vial of N-(2'-isopropoxybiphenyl-3-yl)acetamide to equilibrate to room temperature to prevent condensation.

  • Weighing and Reconstitution :

    • Perform weighing within the fume hood. Use an anti-static weigh boat or weighing paper to minimize the dispersal of fine powder.

    • When reconstituting, add the chosen solvent slowly to the vial or flask containing the compound. This minimizes the potential for aerosolization.

  • Experimental Use :

    • Keep all containers with the compound sealed when not in immediate use.

    • Conduct all experimental steps involving the compound within the fume hood.

  • Post-Experiment Cleanup :

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical. Use an appropriate solvent and cleaning agent.

    • Properly segregate all waste streams as detailed in the disposal plan below.

  • Doffing PPE :

    • Remove PPE in a manner that avoids contaminating yourself. Typically, the lab coat is removed first, followed by gloves (turning them inside out). Safety glasses are removed last.

    • Always wash hands thoroughly with soap and water after removing PPE.[2]

Spill and Emergency Procedures

  • Minor Spill (Solid, inside fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully wipe up the material, placing the contaminated towels in a sealed bag for hazardous waste disposal.[2]

    • Clean the spill area with an appropriate solvent.

  • Skin Contact:

    • Immediately remove contaminated clothing.

    • Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[9][11]

    • Seek medical attention.

  • Eye Contact:

    • Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8][9]

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.

Disposal Plan

Chemical waste must be managed from "cradle-to-grave" in accordance with institutional and regulatory standards.[17] Do not dispose of this chemical down the drain or in general municipal waste.[1][4]

Waste Disposal Workflow

G cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_sharp Sharps Waste start Generated Waste (Unused chemical, contaminated items) solid_waste Contaminated PPE (gloves, wipes) Weigh boats, plasticware start->solid_waste liquid_waste Unused solutions Contaminated solvents start->liquid_waste sharp_waste Contaminated needles, Pasteur pipettes start->sharp_waste solid_container Seal in a labeled, compatible hazardous waste bag/container. solid_waste->solid_container end_node Arrange for disposal through Institutional Environmental Health & Safety (EHS) solid_container->end_node liquid_container Collect in a labeled, sealed, compatible hazardous waste container. liquid_waste->liquid_container liquid_container->end_node sharp_container Place in a designated, puncture-proof sharps container. sharp_waste->sharp_container sharp_container->end_node

Caption: Decision workflow for the segregation and disposal of chemical waste.

Disposal Guidelines:
  • Unused Compound: The original compound should be disposed of in its original container or a securely sealed and clearly labeled hazardous waste container.

  • Contaminated Solid Waste: Items such as used gloves, weigh boats, and paper towels must be collected in a dedicated, sealed hazardous waste bag or container.[18]

  • Contaminated Liquid Waste: Solutions containing N-(2'-isopropoxybiphenyl-3-yl)acetamide and rinse solvents must be collected in a designated, sealed, and labeled hazardous waste container. Ensure waste streams are compatible.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Potential Carcinogen").

  • Pickup and Disposal: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and proper disposal of all generated waste.[17]

References

  • University of Wisconsin–Madison. (n.d.). Chemical Storage. Environment, Health & Safety. Retrieved from [Link]

  • ACS Publications. (2023, January 24). Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. Retrieved from [Link]

  • New Mexico State University. (n.d.). Chemical Safety in Research and Teaching. Retrieved from [Link]

  • Laboratory Safety and Chemical Hygiene Plan. (2023, March 15). Retrieved from [Link]

  • World Health Organization (WHO). (2022, September 30). Ensuring the safe handling of chemicals. Retrieved from [Link]

  • Penta. (2023, March 30). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]

  • Angene Chemical. (2024, August 31). Safety Data Sheet. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: acetamide. Retrieved from [Link]

  • LPS.org. (n.d.). Safety Data Sheet (SDS) Acetamide. Retrieved from [Link]

  • New Jersey Department of Health. (2017, January). Acetamide - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Personal Protective Equipment Selection Guide. (2015, July 22). Retrieved from [Link]

  • Understanding Solvents and PPE for Chemical Safety. (2025, April 8). Retrieved from [Link]

  • NextSDS. (2026, January 8). Your Guide to Personal Protective Equipment for Chemicals. Retrieved from [Link]

  • Hazchem Safety. (2025, December 2). How To Choose The Right PPE For Chemical Handling. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Acetamide. Retrieved from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Acetamide. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetamide Broth (Solution A). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.